molecular formula C21H26N2O3 B2543093 T-Butyl N-cbz-DL-phenylalaninamide CAS No. 4124-61-2

T-Butyl N-cbz-DL-phenylalaninamide

Cat. No.: B2543093
CAS No.: 4124-61-2
M. Wt: 354.45
InChI Key: OBTQDPUTTRNHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Butyl N-Cbz-DL-Phenylalaninamide (CAS 4124-61-2) is a chemical compound with the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol . This molecule features two protecting groups—a tert-butyl amide and a carboxybenzyl (Cbz) group on the amine—making it a valuable intermediate in organic and peptide synthesis . Its primary research value lies in its role as a building block for designing novel peptides with specific biological activities . It finds applications in pharmaceutical research as an intermediate in the synthesis of peptide-based drugs . Furthermore, its structural features allow for selective interactions and studies in enzyme catalysis, making it a useful compound for developing peptide synthesis methodologies . The presence of the Cbz group influences the compound's solubility and reactivity, which is a key consideration for its handling and use in experimental protocols. Researchers employ this compound in various fields, including biotechnology and medicinal chemistry . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-21(2,3)23-19(24)18(14-16-10-6-4-7-11-16)22-20(25)26-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTQDPUTTRNHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "T-Butyl N-cbz-DL-phenylalaninamide" is not found in readily available chemical literature. This guide is based on the most plausible interpretation of the name as Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide . The properties and protocols described herein are predicted based on the known chemistry of its constituent parts.

Overview and Physicochemical Properties

Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide is a derivative of the racemic amino acid DL-phenylalanine. It features a benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino group and a tert-butyl group on the amide nitrogen. The Cbz group is a common urethane-type protecting group in peptide synthesis, known for its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. The N-tert-butyl amide provides significant steric bulk, which can influence the compound's conformation and biological activity.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₂₁H₂₆N₂O₃Calculated
Molecular Weight 354.45 g/mol Calculated
Appearance White to off-white solidPredicted based on related compounds
Melting Point 150-160 °C (estimated)Inferred from similar N-protected amino amides
Solubility Soluble in methanol, ethanol, ethyl acetate, DCM, DMF. Insoluble in water.Predicted based on structure
pKa ~15-16 (amide N-H)Estimated

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts (δ) / Signals
¹H NMR Phenylalanine aromatic protons (7.2-7.4 ppm), Cbz aromatic protons (7.3-7.4 ppm), benzyl CH₂ (5.1 ppm), phenylalanine α-CH, β-CH₂, amide NH, tert-butyl protons (1.3 ppm, singlet, 9H).
¹³C NMR Aromatic carbons, carbonyl carbons (amide and carbamate), Cα, Cβ of phenylalanine, benzylic carbon of Cbz group, quaternary and methyl carbons of the tert-butyl group.
Mass Spec (ESI-MS) m/z: 355.2 [M+H]⁺, 377.2 [M+Na]⁺

Synthesis and Experimental Protocols

The synthesis of Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide can be achieved through a standard peptide coupling reaction between N-Cbz-DL-phenylalanine and tert-butylamine.

Proposed Synthetic Workflow

Synthesis_Workflow start Start Materials: - N-Cbz-DL-phenylalanine - tert-Butylamine - Coupling Agent (e.g., HATU) - Base (e.g., DIPEA) dissolve Dissolve N-Cbz-DL-phenylalanine, HATU, and DIPEA in ananhydrous solvent (e.g., DMF). start->dissolve add_amine Add tert-butylamine to the reaction mixture. dissolve->add_amine stir Stir at room temperature for 2-4 hours. add_amine->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor workup Perform aqueous workup: - Dilute with Ethyl Acetate - Wash with 1N HCl, sat. NaHCO₃,  and brine. monitor->workup Upon completion dry Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. workup->dry purify Purify the crude product by flash column chromatography. dry->purify characterize Characterize the pure product (NMR, MS, etc.). purify->characterize

Caption: Synthetic workflow for the preparation of Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide.

Detailed Experimental Protocol

Materials:

  • N-Cbz-DL-phenylalanine (1.0 eq)

  • tert-Butylamine (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Cbz-DL-phenylalanine (1.0 eq), HATU (1.1 eq), and anhydrous DMF.

  • Stir the mixture until all solids are dissolved.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Add tert-butylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide.

  • Confirm the identity and purity of the final product using NMR and Mass Spectrometry.

Potential Biological Activity and Applications

While no specific biological data exists for this compound, its structural features suggest potential applications in drug development, particularly as a protease inhibitor.

  • Protease Inhibition: Phenylalanine derivatives are common components of protease inhibitor drugs, as the phenyl group can fit into the hydrophobic S1 pocket of many proteases. The Cbz group can form hydrogen bonds with the enzyme backbone, and the N-tert-butyl amide can provide steric hindrance that blocks substrate access.

  • Chirality: As the starting material is a DL-racemic mixture, the final product will also be racemic. For therapeutic applications, it would be necessary to either synthesize the pure L- or D-enantiomer or perform chiral separation of the final product. The individual enantiomers may exhibit significantly different biological activities and metabolic profiles.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a hypothetical mechanism where a protease inhibitor, such as the title compound, could modulate a signaling pathway. This is a conceptual model and has not been experimentally verified for this specific molecule.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Downstream ProGrowthFactor Inactive Pro-Growth Factor Protease Protease ProGrowthFactor->Protease Cleavage ActiveGrowthFactor Active Growth Factor Protease->ActiveGrowthFactor Inhibitor Nα-(Cbz)-N'-t-butyl- DL-phenylalaninamide Inhibitor->Protease Inhibition ActiveGrowthFactor->Receptor Binding Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical inhibition of a growth factor activation pathway by a protease inhibitor.

Conclusion

Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide is a synthetically accessible derivative of phenylalanine. While its specific properties are not documented, they can be reliably predicted from its structure. Its potential as a protease inhibitor makes it a compound of interest for further investigation in drug discovery and development. The synthetic protocol outlined in this guide provides a clear pathway for its preparation and subsequent biological evaluation.

Synthesis of T-Butyl N-cbz-DL-phenylalaninamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of T-Butyl N-cbz-DL-phenylalaninamide, a protected amino acid amide derivative. The document details a plausible synthetic pathway, experimental protocols, and relevant quantitative data derived from analogous chemical transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, medicinal chemistry, and drug development.

Synthesis Pathway

The synthesis of this compound can be achieved in a two-step process. The first step involves the protection of the amino group of DL-phenylalanine with a benzyloxycarbonyl (Cbz) group. The second step is the coupling of the resulting N-Cbz-DL-phenylalanine with tert-butylamine to form the desired amide.

A common method for the first step is the Schotten-Baumann reaction, where DL-phenylalanine is treated with benzyl chloroformate under basic conditions. The subsequent amide coupling can be accomplished using a variety of coupling agents to activate the carboxylic acid group of N-Cbz-DL-phenylalanine, facilitating the nucleophilic attack by the sterically hindered tert-butylamine.

Synthesis_Pathway cluster_step1 Step 1: N-protection cluster_step2 Step 2: Amide Coupling DL-Phenylalanine DL-Phenylalanine N-Cbz-DL-phenylalanine N-Cbz-DL-phenylalanine DL-Phenylalanine->N-Cbz-DL-phenylalanine  NaOH, H₂O/Dioxane Benzyl_Chloroformate Benzyl_Chloroformate Benzyl_Chloroformate->N-Cbz-DL-phenylalanine tert-Butylamine tert-Butylamine Product T-Butyl N-cbz-DL- phenylalaninamide N-Cbz-DL-phenylalanine->Product  tert-Butylamine Coupling_Agent Coupling Agent (e.g., DCC, EDC/HOBt) Coupling_Agent->Product  Solvent (e.g., DMF, CH₂Cl₂)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methods for N-protection of amino acids and amide bond formation. Researchers should adapt these procedures as necessary based on laboratory conditions and safety protocols.

Synthesis of N-Cbz-DL-phenylalanine

This procedure is adapted from standard protocols for the N-benzyloxycarbonylation of amino acids.

Materials:

  • DL-Phenylalanine

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve DL-phenylalanine (1.0 eq) in 1 M NaOH (2.0 eq) in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. Simultaneously, add 2 M NaOH solution as needed to maintain a pH of 8-9.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with 1 M HCl. A white precipitate of N-Cbz-DL-phenylalanine should form.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure N-Cbz-DL-phenylalanine.

Synthesis of this compound

This protocol describes a general procedure for amide coupling using a carbodiimide reagent. The use of a sterically hindered amine like tert-butylamine may require longer reaction times or the addition of a coupling additive like 1-hydroxybenzotriazole (HOBt).

Materials:

  • N-Cbz-DL-phenylalanine

  • tert-Butylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt) (optional)

  • Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Dicyclohexylurea (DCU) byproduct (if using DCC)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve N-Cbz-DL-phenylalanine (1.0 eq) in anhydrous DMF or CH₂Cl₂.

  • Add HOBt (1.1 eq) to the solution (optional, but recommended for hindered amines).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC or EDCI (1.1 eq) to the stirred solution.

  • After 15-20 minutes, add tert-butylamine (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Dilute the filtrate with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of N-protected amino acids and their subsequent amide coupling reactions, based on analogous transformations reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactantsProductCoupling AgentTypical Yield (%)Purity (%)Reference Method
1DL-Phenylalanine, Benzyl ChloroformateN-Cbz-DL-phenylalanine-85-95>98Schotten-Baumann
2N-Cbz-DL-phenylalanine, tert-ButylamineThis compoundDCC60-80>95Carbodiimide Coupling
2N-Cbz-DL-phenylalanine, tert-ButylamineThis compoundEDCI/HOBt70-85>97Carbodiimide/Additive Coupling

Experimental Workflow and Logic

The experimental workflow follows a logical progression from starting materials to the final purified product.

Experimental_Workflow cluster_prep Preparation of Starting Material cluster_coupling Amide Coupling Reaction cluster_workup Work-up and Purification Start_Phe DL-Phenylalanine Protection N-protection (Schotten-Baumann) Start_Phe->Protection Intermediate N-Cbz-DL-phenylalanine Protection->Intermediate Purify_Inter Purification (Recrystallization) Intermediate->Purify_Inter Coupling Amide Coupling (DCC or EDCI/HOBt) Purify_Inter->Coupling Start_Amine tert-Butylamine Start_Amine->Coupling Crude_Product Crude T-Butyl N-cbz-DL- phenylalaninamide Coupling->Crude_Product Workup Aqueous Work-up (Acid/Base Washes) Crude_Product->Workup Purify_Final Purification (Chromatography/Recrystallization) Workup->Purify_Final Final_Product Pure T-Butyl N-cbz-DL- phenylalaninamide Purify_Final->Final_Product Characterization Characterization (NMR, MS, mp) Final_Product->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward process involving standard organic chemistry techniques. Careful control of reaction conditions, particularly during the amide coupling step with the sterically demanding tert-butylamine, is crucial for achieving good yields and high purity. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for applications in research and development.

An In-depth Technical Guide to N-Carbobenzoxy-DL-phenylalaninamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of N-carbobenzoxy-DL-phenylalaninamide, a derivative of the amino acid phenylalanine. It details the chemical structure, physicochemical properties, a standard experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction and Chemical Structure

N-carbobenzoxy-DL-phenylalaninamide (Z-DL-Phe-NH₂) is an N-protected form of DL-phenylalaninamide. The "N-carbobenzoxy" (abbreviated as "Cbz" or "Z") group is a benzyl chloroformate moiety attached to the alpha-amino group of the phenylalanine backbone. This protecting group is instrumental in peptide synthesis as it prevents the amino group from participating in unwanted side reactions during peptide bond formation. The "DL" designation indicates that the compound is a racemic mixture of both the D and L enantiomers. The "-amide" suffix signifies that the carboxylic acid functional group of phenylalanine has been converted to a primary amide (-CONH₂).

It is important to note that the requested topic "T-Butyl N-cbz-DL-phenylalaninamide" does not correspond to a standard chemical nomenclature. The "T-Butyl" (tert-Butyl) group is not accounted for in the standard structure of N-cbz-DL-phenylalaninamide. The presence of a tert-Butyl group could potentially refer to a modification on the phenyl ring, though this would be specified with locants (e.g., 4-tert-Butyl). This guide will focus on the core molecule, N-cbz-DL-phenylalaninamide.

Chemical Structure:

  • IUPAC Name: Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

  • Molecular Formula: C₁₇H₁₈N₂O₃

  • Molecular Weight: 298.34 g/mol

  • Structure:

    (Where Ph represents a phenyl group)

Physicochemical Data

PropertyValueCompound
CAS Number 3588-57-6N-Cbz-DL-phenylalanine[1][2]
Molecular Formula C₁₇H₁₇NO₄N-Cbz-DL-phenylalanine[3][4][5]
Molecular Weight 299.32 g/mol N-Cbz-DL-phenylalanine[4][5]
Appearance White to off-white crystalline powderN-Cbz-L-phenylalanine[3][5][6]
Melting Point 101.0 to 106.0 °CN-Cbz-DL-phenylalanine[1][2]
85-87 °C (lit.)N-Cbz-L-phenylalanine[5][6]
Solubility Sparingly soluble in DMF, slightly soluble in DMSO and Methanol.N-Cbz-L-phenylalanine[5]
pKa 3.86 ± 0.10 (Predicted)N-Cbz-L-phenylalanine[5]

Experimental Protocols

The synthesis of N-carbobenzoxy-DL-phenylalaninamide can be achieved through a two-step process starting from DL-phenylalanine. The first step involves the protection of the amino group with a carbobenzoxy group, followed by the amidation of the carboxylic acid.

Step 1: Synthesis of N-Cbz-DL-phenylalanine

This procedure is based on the general method for N-protection of amino acids.[3]

  • Materials:

    • DL-phenylalanine

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

    • Dioxane or Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve DL-phenylalanine in a 1M solution of sodium carbonate in water in a flask equipped with a stirrer and cooled in an ice bath.

    • Slowly and simultaneously add benzyl chloroformate and a solution of sodium hydroxide, maintaining the pH between 9 and 10. The benzyl chloroformate is typically dissolved in a suitable organic solvent like dioxane or THF.

    • Continue stirring the reaction mixture vigorously in the ice bath for 1-2 hours after the addition is complete.

    • Remove the reaction from the ice bath and allow it to stir at room temperature for another hour.

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer with cold 2M hydrochloric acid to a pH of approximately 2. This will precipitate the N-Cbz-DL-phenylalanine.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-Cbz-DL-phenylalanine.

Step 2: Synthesis of N-Cbz-DL-phenylalaninamide from N-Cbz-DL-phenylalanine

This procedure involves the activation of the carboxylic acid followed by reaction with ammonia.

  • Materials:

    • N-Cbz-DL-phenylalanine

    • Ethyl chloroformate or Isobutyl chloroformate

    • N-Methylmorpholine (NMM) or Triethylamine (TEA)

    • Ammonia (aqueous solution or gas)

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane (DCM)

  • Procedure (Mixed Anhydride Method):

    • Dissolve N-Cbz-DL-phenylalanine in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to -15 °C in a dry ice/acetone bath.

    • Add one equivalent of N-Methylmorpholine to the solution and stir for a few minutes.

    • Slowly add one equivalent of ethyl chloroformate or isobutyl chloroformate dropwise, ensuring the temperature remains at -15 °C. Stir for 15-30 minutes to form the mixed anhydride.

    • In a separate flask, prepare a concentrated solution of aqueous ammonia or have a source of ammonia gas ready.

    • Slowly add an excess of the ammonia solution to the reaction mixture, or bubble ammonia gas through it, while maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-DL-phenylalaninamide.

    • The product can be purified by column chromatography or recrystallization.

Visualized Workflow

The following diagram illustrates the synthetic pathway for N-carbobenzoxy-DL-phenylalaninamide.

Synthesis_Workflow DL_Phe DL-Phenylalanine Step1 Step 1: N-Protection DL_Phe->Step1 Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Step1 Base1 Base (e.g., Na₂CO₃) in H₂O/Dioxane Base1->Step1 Z_DL_Phe N-Cbz-DL-phenylalanine Step1->Z_DL_Phe Step2 Step 2: Amidation Z_DL_Phe->Step2 Activator Ethyl Chloroformate & N-Methylmorpholine Activator->Step2 Ammonia Ammonia (NH₃) Ammonia->Step2 Final_Product N-Cbz-DL-phenylalaninamide Step2->Final_Product

Caption: Synthetic pathway for N-Cbz-DL-phenylalaninamide.

References

Spectroscopic and Synthetic Profile of T-Butyl N-(Benzyloxycarbonyl)-DL-phenylalaninamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic protocol for T-Butyl N-(benzyloxycarbonyl)-DL-phenylalaninamide. Due to the limited availability of direct experimental data for this specific compound in public literature and databases, this guide leverages established knowledge of its constituent chemical moieties—the N-benzyloxycarbonyl (Cbz) protecting group, the DL-phenylalanine core, and the tert-butylamide function—to present a robust, data-driven profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, peptide synthesis, and drug discovery by providing anticipated analytical data and a reliable synthetic methodology.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for T-Butyl N-(benzyloxycarbonyl)-DL-phenylalaninamide. These predictions are based on the analysis of spectroscopic data for structurally related compounds, including N-Cbz-L-phenylalanine and other N-acylated phenylalanine amides.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Notes
Cbz-CH₂~5.10Singlet-Benzylic protons of the Cbz group.
Phenyl-H (Cbz)~7.35Multiplet-Aromatic protons of the Cbz group.
Phenyl-H (Phe)~7.25Multiplet-Aromatic protons of the phenylalanine side chain.
α-CH (Phe)~4.40Multiplet-Methine proton adjacent to the amide and Cbz group.
β-CH₂ (Phe)~3.00Multiplet-Methylene protons of the phenylalanine side chain.
NH (Amide)~6.50Singlet (broad)-Amide proton, chemical shift can be concentration and solvent dependent.
NH (Carbamate)~5.50Doublet~8Carbamate proton, coupling to the α-CH.
t-Butyl-CH₃~1.30Singlet-Methyl protons of the tert-butyl group.

Predicted in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon Predicted Chemical Shift (ppm) Notes
C=O (Amide)~171Carbonyl carbon of the tert-butylamide.
C=O (Carbamate)~156Carbonyl carbon of the Cbz protecting group.
Phenyl-C (Cbz)~136 (ipso), ~128 (ortho, meta, para)Aromatic carbons of the Cbz group.
Phenyl-C (Phe)~137 (ipso), ~129, ~128, ~127Aromatic carbons of the phenylalanine side chain.
Cbz-CH₂~67Benzylic carbon of the Cbz group.
α-CH (Phe)~56Methine carbon of the phenylalanine core.
β-CH₂ (Phe)~38Methylene carbon of the phenylalanine side chain.
t-Butyl-C (quat)~51Quaternary carbon of the tert-butyl group.
t-Butyl-CH₃~28Methyl carbons of the tert-butyl group.

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (in cm⁻¹)

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide & Carbamate)3300 - 3400Medium
C-H Stretch (Aromatic)3030 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide I)1640 - 1670Strong
C=O Stretch (Carbamate)1690 - 1710Strong
N-H Bend (Amide II)1510 - 1550Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M+H]⁺355.20Molecular ion with a proton.
[M+Na]⁺377.18Molecular ion with a sodium adduct.
[M-C₄H₉]⁺298.13Fragmentation corresponding to the loss of the tert-butyl group.
[M-C₇H₇]⁺264.13Fragmentation corresponding to the loss of the benzyl group.
[C₈H₉N₂O]⁺161.07Fragment corresponding to the phenylalaninamide moiety.

Experimental Protocols

The following section outlines a detailed experimental protocol for the synthesis of T-Butyl N-(benzyloxycarbonyl)-DL-phenylalaninamide. This procedure is based on standard peptide coupling methodologies.

Synthesis of T-Butyl N-(benzyloxycarbonyl)-DL-phenylalaninamide

This synthesis involves the coupling of N-Cbz-DL-phenylalanine with tert-butylamine using a suitable coupling agent.

Materials:

  • N-Cbz-DL-phenylalanine

  • tert-Butylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N-Cbz-DL-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DCC (1.1 eq) or BOP reagent (1.1 eq).

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add tert-butylamine (1.2 eq) and DIPEA (1.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.

    • Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure T-Butyl N-(benzyloxycarbonyl)-DL-phenylalaninamide.

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for T-Butyl N-(benzyloxycarbonyl)-DL-phenylalaninamide.

Synthesis_Workflow reagent1 N-Cbz-DL-phenylalanine intermediate Activated Ester Intermediate reagent1->intermediate Activation reagent2 tert-Butylamine product T-Butyl N-cbz-DL-phenylalaninamide reagent2->product Coupling coupling_agent DCC/HOBt or BOP solvent DCM base DIPEA intermediate->product

Caption: Synthetic pathway for T-Butyl N-(benzyloxycarbonyl)-DL-phenylalaninamide.

Solubility Profile of T-Butyl N-cbz-DL-phenylalaninamide in Common Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of T-Butyl N-cbz-DL-phenylalaninamide, a protected amino acid derivative of significant interest in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various common solvents is critical for its effective handling, purification, and application in subsequent synthetic steps. This document outlines qualitative solubility data for structurally related compounds, established experimental protocols for solubility determination, and a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound features both hydrophobic and polar moieties. The bulky, non-polar tert-butyl and benzyloxycarbonyl (Cbz) protecting groups contribute to its lipophilic character, suggesting higher solubility in organic solvents. Conversely, the amide and carbonyl groups introduce polarity, which may allow for some solubility in more polar environments.

Peptides and their derivatives with a high content of non-polar amino acids or protecting groups are preferentially solubilized by organic solvents such as dimethyl sulfoxide (DMSO), methanol, propanol, isopropanol, or dimethylformamide (DMF)[1]. Neutral or highly hydrophobic peptides are often first dissolved in a small amount of an organic solvent like DMSO or DMF and then diluted with an aqueous buffer[1].

Representative Solubility Data

Solvent ClassSolventCompoundSolubility
Aprotic Polar Dimethylformamide (DMF)N-Boc-L-phenylalanineSoluble[2]
Dimethyl Sulfoxide (DMSO)N-Boc-L-phenylalanineSoluble
N-methyl-2-pyrrolidone (NMP)N-Boc-L-phenylalanineSoluble[2]
Protic Polar MethanolN-Boc-L-phenylalanineSoluble[2]
WaterN-Cbz-L-phenylalanineSparingly Soluble[3]
Halogenated Dichloromethane (DCM)N-Boc-L-phenylalanineSoluble[2]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for process development and formulation. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Method)

This method determines the equilibrium concentration of a solute in a solvent at a specific temperature and pressure, representing the true solubility. The Shake-Flask method is the gold standard for this determination.

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to sediment. Centrifuge or filter the sample to separate the saturated solution from the excess solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy against a calibration curve.

  • Replicates: It is recommended to perform a minimum of three replicate determinations for each solvent and temperature condition.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation event, often from a high-concentration stock solution. This is a high-throughput method commonly used in early drug discovery.

Protocol: Kinetic Solubility Assay using UV Absorption

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in a strong organic solvent like DMSO.

  • Dilution and Precipitation: Add the stock solution to the aqueous buffer of interest. The anti-solvent properties of the aqueous medium will induce precipitation.

  • Filtration: After a defined incubation period, pass the solution through a filter plate to remove the precipitated solid.

  • Quantification: Measure the UV absorbance of the filtrate using a plate reader. The concentration is then calculated from a pre-established calibration curve. The limit of detection for this method can be as low as 1 µM.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Application A Compound Synthesis & Characterization B Qualitative Solubility Screen (Small Scale) A->B C Selection of Solvents for Quantitative Analysis B->C D Thermodynamic Solubility (Shake-Flask Method) C->D Equilibrium Studies E Kinetic Solubility (High-Throughput Screen) C->E Screening Assays F Data Analysis & Comparison D->F E->F G Process Optimization F->G H Formulation Development F->H I Report Generation F->I G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_environment Environmental Factors A Molecular Structure (Polarity, Size, H-bonding) Result Solubility Outcome A->Result B Crystal Lattice Energy (Polymorphism) B->Result C Polarity (Dielectric Constant) C->Result D H-bonding Capacity D->Result E Temperature E->Result F pH (for ionizable compounds) F->Result

References

T-Butyl N-cbz-DL-phenylalaninamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the molecular properties of N-Cbz-DL-phenylalaninamide, a derivative of the amino acid phenylalanine. The information is targeted towards researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Identity and Properties

N-Cbz-DL-phenylalanine is a well-documented compound with the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol .[1][2][3][4][5] The conversion of a carboxylic acid to a primary amide involves the replacement of the hydroxyl (-OH) group of the carboxyl moiety with an amino (-NH₂) group. This transformation allows for the accurate calculation of the molecular formula and weight for N-Cbz-DL-phenylalaninamide.

Data Presentation

The quantitative data for N-Cbz-DL-phenylalanine and the derived data for N-Cbz-DL-phenylalaninamide are summarized in the table below for clear comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
N-Cbz-DL-phenylalanineC₁₇H₁₇NO₄299.32[1][2][3][4][5]
N-Cbz-DL-phenylalaninamideC₁₇H₁₈N₂O₃298.34 (calculated)

Experimental Protocols

The determination of the molecular weight and formula of a novel or derived compound like N-Cbz-DL-phenylalaninamide would typically involve the following key experiments:

1. Synthesis of N-Cbz-DL-phenylalaninamide:

  • Objective: To synthesize N-Cbz-DL-phenylalaninamide from N-Cbz-DL-phenylalanine.

  • Methodology: A common method is the activation of the carboxylic acid of N-Cbz-DL-phenylalanine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), followed by the addition of ammonia (usually as ammonium chloride with a base like triethylamine) to form the amide. The reaction progress would be monitored by thin-layer chromatography (TLC).

  • Purification: The crude product would be purified using column chromatography or recrystallization to obtain the pure amide.

2. Mass Spectrometry:

  • Objective: To determine the exact molecular weight of the synthesized N-Cbz-DL-phenylalaninamide.

  • Methodology: High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would be employed. The instrument would be calibrated with a known standard. The sample would be dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting mass-to-charge ratio (m/z) of the molecular ion peak would provide the experimental molecular weight.

3. Elemental Analysis:

  • Objective: To determine the elemental composition (percentage of Carbon, Hydrogen, Nitrogen, and Oxygen) of the synthesized compound and confirm its molecular formula.

  • Methodology: A sample of the purified N-Cbz-DL-phenylalaninamide would be subjected to combustion analysis. The amounts of CO₂, H₂O, and N₂ produced are measured, from which the percentages of C, H, and N in the original sample are calculated. The percentage of oxygen is typically determined by difference. The experimental percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₁₇H₁₈N₂O₃).

Mandatory Visualization

The following diagrams illustrate the logical relationship of the molecular components and a typical experimental workflow.

cluster_components Molecular Components of N-Cbz-DL-phenylalaninamide cluster_final_molecule Resulting Molecule Phenylalanine Phenylalanine Backbone Final_Molecule N-Cbz-DL-phenylalaninamide Phenylalanine->Final_Molecule Cbz N-terminal Carboxybenzyl (Cbz) Group Cbz->Final_Molecule Amide C-terminal Amide Group Amide->Final_Molecule

Caption: Logical relationship of the core components of N-Cbz-DL-phenylalaninamide.

Start Start: N-Cbz-DL-phenylalanine Synthesis Amidation Reaction Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Analysis Characterization Purification->Analysis MS Mass Spectrometry Analysis->MS EA Elemental Analysis Analysis->EA End End: Confirmed Structure and Properties MS->End EA->End

References

A Technical Guide to T-Butyl N-Cbz-DL-Phenylalaninamide: Exploring Potential Research Avenues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: T-Butyl N-Cbz-DL-phenylalaninamide is a derivative of the amino acid phenylalanine, featuring both N-terminal benzyloxycarbonyl (Cbz) and C-terminal tert-butyl amide protecting groups. While specific research on this compound is not extensively documented, its structural motifs are prevalent in medicinal chemistry and peptide science. This technical guide serves as a comprehensive overview of the potential research areas for this compound, drawing insights from the synthesis, properties, and biological activities of structurally related compounds. We will explore its potential as a synthetic intermediate, a scaffold for novel therapeutics, and a tool for chemical biology. This document provides detailed hypothetical and adapted experimental protocols, quantitative data from related molecules, and visualizations to guide future research and development efforts.

Physicochemical Properties and Structural Analysis

Due to the limited availability of experimental data for this compound, the following table summarizes the computed or experimental properties of closely related, structurally significant precursors and analogues. These values provide a reasonable estimation of the expected physicochemical characteristics of the title compound.

PropertyN-benzyloxycarbonyl-DL-phenylalanine[1]tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate[2]N-tert-Butyl-alpha-phenylnitrone[3]
Molecular Formula C17H17NO4C14H19NO3C11H15NO
Molecular Weight 299.32 g/mol 249.30 g/mol 177.24 g/mol
XLogP3 2.12.51.3
Hydrogen Bond Donor Count 220
Hydrogen Bond Acceptor Count 432
Rotatable Bond Count 552
Exact Mass 299.11575802 Da249.13649347 Da177.115364102 Da
Topological Polar Surface Area 75.6 Ų55.4 Ų28.8 Ų

Potential Research Areas and Applications

The unique combination of a racemic phenylalaninamide core with robust protecting groups suggests several promising avenues for research.

Intermediate in Peptide and Peptoid Synthesis

The primary and most immediate application of this compound is likely as a building block in organic synthesis. The Cbz and tert-butyl groups offer orthogonal protection strategies, allowing for selective deprotection and further modification.

  • Peptide Synthesis: The amide can be a stable C-terminal modification, or the core structure can be further elaborated.

  • Peptoid and Small Molecule Library Synthesis: The phenylalanine scaffold is a common feature in many biologically active molecules. This compound could serve as a starting point for the synthesis of diverse small molecule libraries for screening.

Scaffold for Novel Enzyme Inhibitors

Phenylalanine derivatives are known to be effective inhibitors of various enzymes, particularly proteases and deubiquitinases.

  • USP7 Inhibition: N-benzylpiperidinol derivatives have been identified as potent inhibitors of Ubiquitin-specific-processing protease 7 (USP7), a key regulator of oncoproteins like MDM2.[4] The phenyl group of this compound could be explored for its potential to interact with sub-sites of enzymes like USP7.[4]

  • Protease Inhibition: The phenylalanine structure is a classic recognition motif for chymotrypsin-like serine proteases. Modifications of the core structure could lead to the development of novel protease inhibitors.

Development of Novel Anti-inflammatory and Anticancer Agents

Derivatives of tert-butyl phenylcarbamate have demonstrated anti-inflammatory activity.[5] Furthermore, β-phenylalanine derivatives are being investigated as scaffolds for anticancer drugs, for instance, as inhibitors of eEF2K in breast cancer.[6]

  • Anti-inflammatory Drug Discovery: The core structure could be modified to enhance its anti-inflammatory properties, potentially targeting enzymes involved in inflammatory pathways.

  • Anticancer Drug Development: The racemic nature of DL-phenylalaninamide allows for the exploration of both D- and L-isomers as potential anticancer agents, which can sometimes exhibit differential activity and toxicity profiles.

logical_relationship core This compound synthesis Synthetic Intermediate core->synthesis therapeutics Therapeutic Scaffold core->therapeutics peptide Peptide/Peptoid Synthesis synthesis->peptide small_molecule Small Molecule Libraries synthesis->small_molecule enzyme_inhibitor Enzyme Inhibition therapeutics->enzyme_inhibitor anti_inflammatory Anti-inflammatory Agents therapeutics->anti_inflammatory anticancer Anticancer Agents therapeutics->anticancer usp7 USP7 Inhibitors enzyme_inhibitor->usp7 protease Protease Inhibitors enzyme_inhibitor->protease

Potential research pathways for this compound.

Experimental Protocols

The following are adapted and hypothetical protocols for the synthesis and potential biological evaluation of this compound and its derivatives.

Proposed Synthesis of this compound

This protocol is adapted from standard peptide coupling procedures.[5][7]

Materials:

  • N-Cbz-DL-phenylalanine

  • tert-Butylamine

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Cbz-DL-phenylalanine (1.0 eq) in DMF at 0 °C, add DIPEA (1.5 eq), tert-butylamine (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) successively.

  • Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature. Stir for an additional 3-4 hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

experimental_workflow start N-Cbz-DL-phenylalanine + tert-Butylamine coupling Add EDCI, HOBt, DIPEA in DMF at 0°C start->coupling reaction Stir at RT for 3-4h coupling->reaction workup DCM Extraction & Aqueous Wash reaction->workup purification Silica Gel Chromatography workup->purification product T-Butyl N-Cbz-DL- phenylalaninamide purification->product signaling_pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 deubiquitinates p53 p53 MDM2->p53 ubiquitinates Ub Ubiquitin MDM2->Ub Degradation Proteasomal Degradation p53->Degradation Apoptosis Cell Cycle Arrest Apoptosis p53->Apoptosis Ub->p53 Inhibitor Phenylalaninamide Derivative Inhibitor->USP7

References

Discovery and history of T-Butyl N-cbz-DL-phenylalaninamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Putative History of N-Carbobenzyloxy-DL-phenylalanine-N'-tert-butylamide

Disclaimer: The compound "T-Butyl N-cbz-DL-phenylalaninamide" is not found in the reviewed chemical literature and is presumed to be a non-standard nomenclature or a novel compound. This guide, therefore, focuses on the most plausible interpretation of this name: N-Carbobenzyloxy-DL-phenylalanine-N'-tert-butylamide . The history and experimental data provided are based on the well-established chemistry of its constituent parts and analogous compounds.

Introduction: Deconstructing the Nomenclature

The requested compound, "this compound," represents a protected amino acid derivative. Amino acids are the fundamental building blocks of proteins and are crucial in numerous biological processes. In the realm of chemical synthesis, particularly in peptide and medicinal chemistry, it is often necessary to "protect" the reactive functional groups of amino acids to achieve specific chemical transformations.

The name can be broken down as follows:

  • DL-phenylalaninamide: This forms the backbone of the molecule. Phenylalanine is an amino acid with a benzyl side chain. The "DL" designation indicates a racemic mixture of both the D and L enantiomers. The "amide" suffix signifies that the carboxylic acid group of phenylalanine has been converted to a primary amide.

  • N-cbz: The "N" indicates that the modification is on the nitrogen atom of the amino group. "Cbz" is the abbreviation for Carbobenzyloxy (also denoted as Z), a common protecting group for amines, introduced by Max Bergmann and Leonidas Zervas in 1932.[1][2] This group prevents the amine from participating in unwanted side reactions.

  • T-Butyl: This refers to the tert-butyl group, (CH₃)₃C-. Based on standard chemical nomenclature, in the context of an "amide," this group is most likely attached to the amide nitrogen, forming an N'-substituted amide.

Thus, the most probable structure is N-Carbobenzyloxy-DL-phenylalanine-N'-tert-butylamide. This guide will detail the historical context of its protecting groups and a proposed synthetic pathway.

Historical Context: The Dawn of Peptide Synthesis

The development of methods to form peptide bonds in a controlled manner is a cornerstone of modern organic chemistry and drug discovery. The challenge lies in selectively forming an amide bond between the carboxyl group of one amino acid and the amino group of another, without polymerization or side reactions.

The introduction of the Carbobenzyloxy (Cbz or Z) group by Bergmann and Zervas in the 1930s was a landmark achievement that revolutionized peptide synthesis.[1][2][3] The Cbz group is introduced by reacting the amino group with benzyl chloroformate.[3][4] Its key advantage, which led to its widespread adoption, is its stability under a range of conditions and its selective removal by catalytic hydrogenation, which leaves other functional groups intact.[2][4]

The use of tert-butyl groups as protecting groups, particularly for carboxylic acids (as tert-butyl esters) and amines (as tert-butoxycarbonyl, or Boc), became prominent later. The Boc group, for instance, is stable to many reagents but is easily removed with mild acid.[5] The formation of N-tert-butyl amides, as in the target molecule, is a common transformation in medicinal chemistry to increase steric bulk and modify the pharmacological properties of a lead compound.

Proposed Synthesis of N-Cbz-DL-phenylalanine-N'-tert-butylamide

The synthesis of the target compound can be envisioned as a two-step process:

  • Protection of the amino group of DL-phenylalanine: This involves the reaction of racemic phenylalanine with benzyl chloroformate to yield N-Cbz-DL-phenylalanine.

  • Amide bond formation: The carboxyl group of N-Cbz-DL-phenylalanine is then coupled with tert-butylamine to form the final N'-tert-butylamide.

Below is a logical workflow for the proposed synthesis.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling DL-Phenylalanine DL-Phenylalanine N-Cbz-DL-Phenylalanine N-Cbz-DL-Phenylalanine DL-Phenylalanine->N-Cbz-DL-Phenylalanine  Base (e.g., NaHCO₃) Benzyl_Chloroformate Benzyl_Chloroformate Benzyl_Chloroformate->N-Cbz-DL-Phenylalanine tert-Butylamine tert-Butylamine Final_Product N-Cbz-DL-phenylalanine- N'-tert-butylamide N-Cbz-DL-Phenylalanine->Final_Product tert-Butylamine->Final_Product Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Final_Product

Caption: Proposed synthetic workflow for N-Cbz-DL-phenylalanine-N'-tert-butylamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Cbz-DL-phenylalanine

This procedure is adapted from standard methods for the N-protection of amino acids.

  • Dissolution: Dissolve DL-phenylalanine (1 equivalent) in an aqueous solution of sodium bicarbonate (2 equivalents).

  • Cooling: Cool the solution to 0-5 °C in an ice bath with stirring.

  • Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2. The product, N-Cbz-DL-phenylalanine, will precipitate as a white solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Protocol 2: Synthesis of N-Cbz-DL-phenylalanine-N'-tert-butylamide

This protocol uses a standard carbodiimide-mediated coupling reaction.

  • Activation: Dissolve N-Cbz-DL-phenylalanine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C.

  • Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution. An additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) can be included to suppress side reactions and reduce racemization.

  • Amine Addition: After stirring for 15-20 minutes, add tert-butylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

    • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 5% citric acid), a dilute basic solution (e.g., 5% sodium bicarbonate), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The signaling pathway for a molecule of this nature is not defined, as it is not a known bioactive agent. However, a general diagram illustrating the concept of a synthetic molecule interacting with a biological target is provided below.

G Synthetic_Molecule N-Cbz-DL-phenylalanine- N'-tert-butylamide Biological_Target Putative Biological Target (e.g., Enzyme, Receptor) Synthetic_Molecule->Biological_Target Binding/ Interaction Cellular_Response Downstream Cellular Response Biological_Target->Cellular_Response Signal Transduction

Caption: Hypothetical interaction of a synthetic molecule with a biological target.

Quantitative Data

As "this compound" is not a cataloged compound, experimental data for it is unavailable. The following tables summarize typical data for the precursor, N-Cbz-L-phenylalanine (data for the L-enantiomer is more readily available and serves as a good proxy for the physical properties of the racemic mixture).

Table 1: Physicochemical Properties of N-Cbz-L-phenylalanine

PropertyValue
CAS Number1161-13-3[3][6]
Molecular FormulaC₁₇H₁₇NO₄[3][6]
Molecular Weight299.32 g/mol [6]
Melting Point88-90 °C
AppearanceWhite crystalline solid[3]

Table 2: Representative Yields for Synthetic Steps

Reaction StepTypical Yield
N-protection of Phenylalanine85-95%
Amide Coupling with tert-butylamine70-90%

Note: Yields are highly dependent on reaction scale and purification methods.

Conclusion

While the specific compound "this compound" does not appear in the established chemical literature, its structure can be inferred from standard chemical nomenclature. This guide provides a comprehensive overview of the historical context of the chemical moieties involved, namely the foundational Cbz protecting group, and proposes a robust and well-precedented synthetic route. The detailed experimental protocols and logical diagrams serve as a technical resource for researchers and scientists in the field of organic and medicinal chemistry who may be interested in the synthesis of this or structurally related molecules. The principles outlined herein are fundamental to the broader field of peptide and small molecule synthesis for drug development.

References

Methodological & Application

Application Notes and Protocols for T-Butyl N-cbz-DL-phenylalaninamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "T-Butyl N-cbz-DL-phenylalaninamide" is not a standard catalog reagent. These application notes are based on the proposed structure of N-Cbz-DL-(p-tert-butyl)phenylalaninamide, a plausible interpretation for a modified amino acid derivative used in peptide synthesis. The protocols provided are based on established principles of peptide chemistry.

Introduction

N-Cbz-DL-(p-tert-butyl)phenylalaninamide is a synthetic amino acid derivative designed for use in solution-phase peptide synthesis. It incorporates a benzyloxycarbonyl (Cbz) protecting group on the N-terminus, a primary amide at the C-terminus, and a tert-butyl group on the phenyl ring of the phenylalanine side chain. This modification introduces increased hydrophobicity, which can be leveraged in the design of peptide analogs with modified biological activities and pharmacokinetic properties. The DL-racemic form necessitates purification to isolate diastereomeric peptide products.

Potential Applications:

  • Introduction of Hydrophobic Moieties: The p-tert-butyl group increases the lipophilicity of the peptide, which can enhance membrane permeability or influence peptide-protein interactions.

  • C-terminal Modification: As a C-terminally amidated building block, it can be used to synthesize peptides with a C-terminal amide, a common feature in many biologically active neuropeptides and hormones.

  • Structure-Activity Relationship (SAR) Studies: It serves as a tool for researchers to probe the effects of sterically bulky and hydrophobic residues on peptide conformation and function.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the proposed N-Cbz-DL-(p-tert-butyl)phenylalaninamide.

PropertyValue
Molecular Formula C₂₄H₃₀N₂O₃
Molecular Weight 402.51 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and THF
N-terminal Protection Benzyloxycarbonyl (Cbz)
C-terminal Group Primary Amide
Side Chain Modification p-tert-butyl

Experimental Protocols

These protocols are intended for use by trained chemists in a laboratory setting. Appropriate personal protective equipment should be worn at all times.

Protocol 1: Peptide Coupling using N-Cbz-DL-(p-tert-butyl)phenylalaninamide

This protocol describes the coupling of N-Cbz-DL-(p-tert-butyl)phenylalaninamide to the C-terminus of an N-protected amino acid (e.g., Boc-L-Alanine) in a solution-phase synthesis.[1]

Materials:

  • N-Cbz-DL-(p-tert-butyl)phenylalaninamide

  • Boc-L-Alanine

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • In a separate flask, dissolve N-Cbz-DL-(p-tert-butyl)phenylalaninamide (1.0 eq) in anhydrous DMF.

  • Add the solution of the activated Boc-L-Alanine to the N-Cbz-DL-(p-tert-butyl)phenylalaninamide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3]

  • Once the reaction is complete, filter off the DCU precipitate and wash with a small amount of DCM.

  • Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the diastereomers and obtain the desired dipeptide.

Hypothetical Reaction Data:

The following table presents hypothetical data for the coupling reaction described above.

Reactant/ProductEquivalentsMolar Mass ( g/mol )Mass (mg)Yield (%)Purity (HPLC) (%)
N-Cbz-DL-(p-tert-butyl)phenylalaninamide1.0402.51403->98
Boc-L-Alanine1.0189.21189->99
HOBt1.1135.12149--
DCC1.1206.33227--
Product: Boc-L-Ala-DL-(p-tert-butyl)Phe-NH₂ -573.7248284>95 (combined diasteromers)

Protocol 2: N-terminal Deprotection of Cbz Group

This protocol describes the removal of the Cbz protecting group from the synthesized dipeptide via catalytic hydrogenolysis.[4][5][6]

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Cbz-protected peptide in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Secure a hydrogen balloon to the flask or place the flask in a hydrogenation apparatus.

  • Purge the flask with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide. The product can be used in the next coupling step without further purification.

Visualizations

The following diagrams illustrate the experimental workflow and a potential application context for peptides synthesized using N-Cbz-DL-(p-tert-butyl)phenylalaninamide.

experimental_workflow cluster_coupling Peptide Coupling cluster_deprotection Cbz Deprotection start Boc-L-Ala + Cbz-(p-tBu)Phe-NH2 activation Activate Boc-L-Ala (DCC/HOBt in DMF) start->activation 1.0 eq coupling Couple activated acid to amine activation->coupling 1.1 eq workup Workup & Purification (Filtration, Extraction, Chromatography) coupling->workup product1 Boc-L-Ala-(p-tBu)Phe-NH2 workup->product1 deprotection Hydrogenolysis (H2, Pd/C in MeOH) product1->deprotection Proceed to Deprotection filtration Filter catalyst (Celite) deprotection->filtration product2 H-L-Ala-(p-tBu)Phe-NH2 filtration->product2

Caption: Experimental workflow for peptide synthesis.

signaling_pathway cluster_cell Cell Membrane receptor GPCR Receptor g_protein G-Protein Activation receptor->g_protein Conformational Change no_signal Signaling Blocked receptor:s->no_signal:n ligand Endogenous Peptide Ligand ligand->receptor Binds & Activates antagonist Modified Peptide Antagonist (contains p-tert-butyl-Phe) antagonist->receptor Binds & Blocks signaling Downstream Signaling (e.g., cAMP production) g_protein->signaling

Caption: Inhibition of a signaling pathway by a modified peptide.

References

Application Notes and Protocols for N-Protection of DL-Phenylalaninamide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for N-protection with tert-Butoxycarbonyl (Boc) Group on DL-Phenylalaninamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the N-protection of the primary amine of DL-Phenylalaninamide using di-tert-butyl dicarbonate ((Boc)₂O). The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2][3] These application notes describe the reaction mechanism, experimental procedures, and expected outcomes for the synthesis of tert-butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate.

Introduction

In the synthesis of complex molecules, particularly peptides and pharmaceuticals, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions.[4] The protection of amines is a critical step in many synthetic routes.[1][4] The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry due to the mild reaction conditions for its introduction and cleavage.[5][6] The Boc group is stable to most bases and nucleophiles, allowing for selective reactions at other sites of the molecule.[2] This protocol details the N-protection of DL-Phenylalaninamide using di-tert-butyl dicarbonate, a common and efficient method for introducing the Boc protecting group.[5][6]

Reaction and Mechanism

The N-protection of DL-Phenylalaninamide with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The primary amine of the phenylalaninamide acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate.[3][6] This is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the acidic proton of the amine and facilitate the reaction.[5][6] The resulting intermediate then collapses, eliminating a tert-butoxycarbonyl group which subsequently decomposes to carbon dioxide and tert-butanol, driving the reaction to completion.[3][6]

Chemical Reaction Pathway

Caption: Reaction scheme for the N-Boc protection of DL-Phenylalaninamide.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
DL-Phenylalaninamide≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent grade, ≥97%Thermo Fisher
Sodium Bicarbonate (NaHCO₃)ACS reagent, ≥99.7%VWR
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Deionized WaterHigh purityIn-house
Ethyl Acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific
Brine (saturated NaCl solution)In-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve DL-Phenylalaninamide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).

  • Addition of Base: Add sodium bicarbonate (1.5 eq) to the solution and stir until it is fully dissolved.

  • Addition of (Boc)₂O: Cool the mixture in an ice bath. To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the THF using a rotary evaporator.

    • Add water to the remaining aqueous solution and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization.

Expected Yields for N-Boc Protection of Amines
SubstrateBaseSolventYield (%)Reference
L-PhenylalanineNaOHt-BuOH/Water78-87Organic Syntheses Procedure[7]
Various AminesTriethylamineDCM~100World Intellectual Property Organization WO2013102242[4]
L-PhenylalanineNaOH1,4-Dioxane/Water54.93Der Pharma Chemica[8]
1,2,3,6-TetrahydropyridineNaHCO₃Ether/Water89Supporting Information[9]

Experimental Workflow

G start Start dissolve Dissolve DL-Phenylalaninamide and NaHCO3 in THF/Water start->dissolve add_boc Add (Boc)2O solution dropwise at 0°C dissolve->add_boc react Stir at Room Temperature (12-24h) add_boc->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Work-up: - Remove THF - Extract with EtOAc - Wash with Brine monitor->workup Reaction Complete dry Dry organic layer (MgSO4) and concentrate workup->dry purify Purify by column chromatography or recrystallization dry->purify end End purify->end

Caption: Workflow for the N-Boc protection of DL-Phenylalaninamide.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate is an irritant and should be handled with care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

The N-protection of DL-Phenylalaninamide with a Boc group is a robust and high-yielding reaction that is fundamental in synthetic organic chemistry. The provided protocol offers a reliable method for researchers to obtain N-Boc-DL-Phenylalaninamide, a valuable intermediate for further synthetic transformations, particularly in the field of drug discovery and peptide synthesis. The reaction is generally straightforward, and the purification of the final product is typically achieved with standard laboratory techniques.

References

Application Notes and Protocols: Phenylalanine Amide Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A-Note-2025-11-03

Foreword

These application notes address the proposed use of T-Butyl N-cbz-DL-phenylalaninamide as a chiral auxiliary. Extensive review of the scientific literature indicates that this specific compound is not utilized as a chiral auxiliary in asymmetric synthesis. The primary reason is its racemic nature, denoted by "DL," which contains an equal mixture of both enantiomers. A fundamental requirement for a chiral auxiliary is that it must be enantiomerically pure to induce stereoselectivity in a reaction.

However, the underlying interest in phenylalanine-derived amides as chiral auxiliaries is a valid area of chemical research. This document provides detailed information, protocols, and data on established chiral auxiliaries that are structurally related to the requested compound, thereby offering practical alternatives for researchers, scientists, and drug development professionals. Specifically, we will focus on the well-documented use of enantiomerically pure phenylglycine amide in the asymmetric Strecker synthesis.

Phenylalanine Amides as Chiral Auxiliaries: An Overview

While this compound is not a viable chiral auxiliary, other enantiomerically pure amino acid amides are effective in controlling stereochemistry. One of the most successful examples is the use of (R)-phenylglycine amide in the diastereoselective Strecker reaction. This method allows for the synthesis of α-amino acids with high diastereomeric and enantiomeric purity.

The general principle involves the condensation of an aldehyde with the chiral amine auxiliary to form a chiral imine. Nucleophilic addition to this imine is then directed by the stereocenter of the auxiliary, leading to the preferential formation of one diastereomer of the resulting α-amino nitrile. Subsequent hydrolysis removes the auxiliary and converts the nitrile to a carboxylic acid, yielding the desired chiral α-amino acid.

Application: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide

A notable application of a phenylalanine-related amide as a chiral auxiliary is the asymmetric Strecker synthesis of α-amino acids. This method can be accompanied by a crystallization-induced asymmetric transformation, which allows for the isolation of a single diastereomer in high yield and purity[1].

Quantitative Data Summary

The following table summarizes the results for the asymmetric Strecker reaction using (R)-phenylglycine amide with various aldehydes. The reaction yields a diastereomerically pure α-amino nitrile that can be converted to the corresponding α-amino acid.

Aldehyde (R-CHO)Product (α-Amino Nitrile)Yield (%)Diastereomeric Ratio (dr)
Pivaldehyde(R,S)-Amino nitrile93>99:1
Benzaldehyde(R,S)-Amino nitrile85>99:1
Isobutyraldehyde(R,S)-Amino nitrile88>99:1
3,4-Dimethoxyphenylacetone(R,S)-Amino nitrile76>99:1

Table 1: Diastereoselective Strecker reaction results using (R)-phenylglycine amide as a chiral auxiliary[1].

Experimental Protocols

General Protocol for Asymmetric Strecker Synthesis with (R)-Phenylglycine Amide

This protocol is adapted from the diastereoselective Strecker reaction utilizing a crystallization-induced asymmetric transformation[1].

Materials:

  • (R)-phenylglycine amide hydrochloride

  • Aldehyde (e.g., pivaldehyde)

  • Sodium cyanide (aqueous solution, 30%)

  • Water

  • Methanol

Procedure:

  • A suspension of (R)-phenylglycine amide hydrochloride (1.0 eq) and the aldehyde (1.0 eq) is prepared in water.

  • The mixture is heated to 70 °C and stirred.

  • An aqueous solution of sodium cyanide (1.0 eq) is added dropwise to the reaction mixture.

  • The reaction is stirred at 70 °C for approximately 24 hours, during which time the product precipitates.

  • The mixture is cooled to room temperature, and the precipitated α-amino nitrile is collected by filtration.

  • The solid is washed with cold water and dried under vacuum to yield the diastereomerically pure product.

Protocol for Auxiliary Removal and Conversion to (S)-tert-Leucine

Materials:

  • Diastereomerically pure α-amino nitrile from pivaldehyde

  • Concentrated hydrochloric acid

  • Propylene oxide

  • Ethanol

Procedure:

  • The α-amino nitrile is hydrolyzed by heating in concentrated hydrochloric acid. This step cleaves the chiral auxiliary and converts the nitrile to a carboxylic acid.

  • After hydrolysis, the reaction mixture is cooled, and the recovered (R)-phenylglycine amide can be isolated.

  • The aqueous solution containing the desired amino acid hydrochloride is neutralized with propylene oxide.

  • The resulting free amino acid, (S)-tert-leucine, is crystallized from a suitable solvent such as ethanol.

Diagrams and Workflows

Logical Workflow for Asymmetric Strecker Synthesis

The following diagram illustrates the logical steps involved in the asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary.

strecker_synthesis_workflow cluster_prep Step 1: Imine Formation cluster_reaction Step 2: Strecker Reaction cluster_purification Step 3: Asymmetric Transformation cluster_cleavage Step 4: Auxiliary Removal aldehyde Aldehyde imine Chiral Imine Intermediate aldehyde->imine auxiliary (R)-Phenylglycine Amide auxiliary->imine amino_nitrile Diastereomeric Mixture of α-Amino Nitriles imine->amino_nitrile cyanide Cyanide (NaCN) cyanide->amino_nitrile crystallization Crystallization-Induced Asymmetric Transformation amino_nitrile->crystallization pure_diastereomer Single Diastereomer of α-Amino Nitrile crystallization->pure_diastereomer hydrolysis Acid Hydrolysis pure_diastereomer->hydrolysis amino_acid Chiral α-Amino Acid hydrolysis->amino_acid recovered_aux Recovered Auxiliary hydrolysis->recovered_aux

Caption: Workflow for Asymmetric Strecker Synthesis.

Signaling Pathway Analogy: Stereochemical Information Transfer

The following diagram illustrates the concept of stereochemical information transfer from the chiral auxiliary to the final product.

chirality_transfer cluster_info_source Source of Chirality cluster_info_transfer Transfer of Stereochemical Information cluster_product Chiral Product Formation auxiliary (R)-Phenylglycine Amide imine Chiral Imine auxiliary->imine Condensation transition_state Diastereoselective Transition State imine->transition_state Nucleophilic Attack amino_nitrile Diastereomerically Enriched α-Amino Nitrile transition_state->amino_nitrile C-C Bond Formation final_product Enantiomerically Pure α-Amino Acid amino_nitrile->final_product Hydrolysis & Auxiliary Removal

Caption: Stereochemical Information Transfer Pathway.

Conclusion

While this compound is not a suitable chiral auxiliary due to its racemic nature, the principles of using amino acid amides in asymmetric synthesis are well-established. The use of enantiomerically pure (R)-phenylglycine amide in the Strecker synthesis provides a robust and effective method for the preparation of chiral α-amino acids. The protocols and data presented here offer a practical starting point for researchers interested in this class of chiral auxiliaries. Further research into novel, enantiomerically pure phenylalanine derivatives could yield new and efficient chiral auxiliaries for asymmetric synthesis.

References

Application Notes and Protocols for Phenylalaninamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The N-Cbz protecting group is a cornerstone in peptide synthesis, preventing unwanted reactions at the amino terminus while allowing for the formation of amide bonds. The phenylalanine residue provides a versatile backbone that can be modified to interact with a range of biological targets. The amide moiety, in this case, a conceptual t-butyl amide, can influence the compound's solubility, stability, and ability to cross cell membranes.

Key Application Areas

N-Cbz-phenylalaninamide derivatives and related compounds have been investigated for a variety of medicinal chemistry applications:

  • Enzyme Inhibition: These compounds have been explored as inhibitors of several enzyme classes. For instance, derivatives incorporating benzothiazole moieties have demonstrated inhibitory activity against carbonic anhydrase (CA) isoforms hCA II and hCA V[1]. The general structure allows for modifications that can target the active sites of specific enzymes.

  • Ion Channel Modulation: Phenylalanine derivatives have been identified as blockers of N-type voltage-activated calcium channels (VACC)[2]. Such blockers have potential therapeutic applications in managing pain and stroke.

  • Antimicrobial Activity: Phenylalanine amides have been synthesized and evaluated for their activity against various mycobacteria, including Mycobacterium abscessus and Mycobacterium tuberculosis[3].

  • Anticancer Research: Benzoxazole derivatives incorporating a phenylacetamide moiety have been designed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which play a key role in tumor angiogenesis[4].

Quantitative Data Summary

The following table summarizes representative quantitative data for various N-Cbz-phenylalaninamide derivatives and related compounds from the literature. This data highlights the potential potency and selectivity that can be achieved through chemical modifications of the core scaffold.

Compound ClassTargetAssayQuantitative ValueReference
Benzothiazole-Phenylalanine ConjugateshCA IIEnzyme InhibitionKᵢ in micromolar range[1]
Benzothiazole-Phenylalanine ConjugateshCA VEnzyme InhibitionKᵢ in micromolar range[1]
N,N-dialkylpeptidylaminesN-type VACCFunctional ActivityPotent Inhibition (Specific IC₅₀ not provided)[2]
Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilideM. abscessusMIC AssayMIC₉₀: 6.25 - 12.5 µM[3]
Benzoxazole-N-phenylacetamide DerivativesVEGFR-2Enzyme InhibitionIC₅₀: 97.38 nM (for compound 12l)[4]
Benzoxazole-N-phenylacetamide DerivativesHepG2 cell lineAntiproliferativeIC₅₀: 10.50 µM (for compound 12l)[4]
Benzoxazole-N-phenylacetamide DerivativesMCF-7 cell lineAntiproliferativeIC₅₀: 15.21 µM (for compound 12l)[4]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the synthesis and evaluation of N-Cbz-phenylalaninamide derivatives, based on published procedures for analogous compounds.

Protocol 1: General Synthesis of N-Cbz-Phenylalaninamide Derivatives

This protocol describes a general method for the synthesis of N-Cbz-phenylalaninamide derivatives via an amide coupling reaction.

Materials:

  • N-Cbz-DL-phenylalanine

  • Tert-butylamine (or other desired amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., T3P®)[3]

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve N-Cbz-DL-phenylalanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Add the desired amine (e.g., tert-butylamine, 1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against human carbonic anhydrase (hCA) isoforms.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA II, hCA V)

  • Synthesized inhibitor compounds

  • 4-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the Tris-HCl buffer, the hCA enzyme solution, and varying concentrations of the inhibitor compound.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.

  • Measure the absorbance at 400 nm at regular intervals using a spectrophotometer to monitor the formation of 4-nitrophenol.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualizations

Diagram 1: General Synthetic Workflow

Synthetic_Workflow Start Starting Materials (N-Cbz-Phenylalanine, Amine) Coupling Amide Coupling Reaction (e.g., DCC, HOBt) Start->Coupling Workup Aqueous Workup (Extraction, Washing) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product (N-Cbz-Phenylalaninamide Derivative) Characterization->Final_Product

Caption: General workflow for the synthesis of N-Cbz-phenylalaninamide derivatives.

Diagram 2: VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Signaling_Inhibition cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Benzoxazole Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

References

Application Notes and Protocols for Monitoring T-Butyl N-cbz-DL-phenylalaninamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis and purification of T-Butyl N-cbz-DL-phenylalaninamide. The following protocols for Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to be starting points for reaction monitoring, product characterization, and purity assessment.

Reaction Overview and Monitoring Strategy

The synthesis of this compound typically involves the coupling of N-Cbz-DL-phenylalanine with tert-butylamine. Monitoring the reaction progress is crucial to determine the point of completion and to identify the formation of any byproducts. A combination of TLC for rapid qualitative checks and HPLC for quantitative analysis is recommended.

Reaction_Monitoring N-Cbz-DL-phenylalanine N-Cbz-DL-phenylalanine Reaction_Mixture Reaction_Mixture N-Cbz-DL-phenylalanine->Reaction_Mixture tert-Butylamine tert-Butylamine tert-Butylamine->Reaction_Mixture Coupling Reagent Coupling Reagent Coupling Reagent->Reaction_Mixture TLC_Analysis TLC_Analysis Reaction_Mixture->TLC_Analysis In-process control HPLC_Analysis HPLC_Analysis Reaction_Mixture->HPLC_Analysis Quantitative analysis Work-up_Purification Work-up_Purification TLC_Analysis->Work-up_Purification Determine completion HPLC_Analysis->Work-up_Purification Assess purity Product_Characterization Product_Characterization Work-up_Purification->Product_Characterization

Caption: Workflow for reaction monitoring and product analysis.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitatively monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

Experimental Protocol:
  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare solutions of the starting materials (N-Cbz-DL-phenylalanine and tert-butylamine) for comparison.

  • Spotting: Spot the prepared samples onto the TLC plate using a capillary tube.

  • Elution: Develop the plate in a sealed TLC chamber containing a suitable mobile phase. A common starting solvent system is a mixture of n-butanol, acetic acid, and water.[1] Another option for amide products is a mixture of hexane and ethyl acetate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved by staining with a ninhydrin solution followed by gentle heating.[2]

Data Presentation:
CompoundExpected Rf Value (n-butanol:acetic acid:water, 3:1:1)Visualization Method
N-Cbz-DL-phenylalanine~0.6-0.7UV (254 nm)
tert-ButylamineBaseline (may streak)Ninhydrin stain
This compound~0.7-0.8UV (254 nm)

Note: Rf values are estimates and can vary depending on the specific TLC plate, chamber saturation, and temperature.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the quantitative analysis of the reaction mixture, allowing for the determination of the conversion rate and the purity of the final product. Due to the chiral nature of the starting material, a chiral HPLC method is necessary to resolve the enantiomers of the product.

Experimental Protocol:
  • Instrumentation: A standard HPLC system with a UV detector is required. For chiral separations, a column with a chiral stationary phase (CSP) is essential. A teicoplanin-based CSP, such as Astec CHIROBIOTIC T, is a good starting point for underivatized amino acid amides.

  • Sample Preparation: Dilute a sample of the reaction mixture or the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

    • Mobile Phase: A mixture of methanol and water (e.g., 50:50, v/v). The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid) may improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm and 254 nm.

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

Data Presentation:
CompoundExpected Retention Time (min)
N-Cbz-D-phenylalaninamideVaries (enantiomer 1)
N-Cbz-L-phenylalaninamideVaries (enantiomer 2)
N-Cbz-DL-phenylalanineEarlier than product
tert-ButylamineNot retained or very early

Note: Retention times are highly dependent on the specific column and mobile phase composition and will require optimization.

HPLC_Workflow Sample_Preparation Sample_Preparation HPLC_System HPLC_System Sample_Preparation->HPLC_System Inject Chiral_Column Chiral_Column HPLC_System->Chiral_Column Mobile Phase Flow UV_Detector UV_Detector Chiral_Column->UV_Detector Separated Analytes Data_Analysis Data_Analysis UV_Detector->Data_Analysis Chromatogram

Caption: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the final product. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and assign the chemical shifts to the corresponding protons and carbons in the molecule.

Data Presentation (Predicted Chemical Shifts based on Analogs):

¹H NMR (in CDCl₃):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
t-Butyl (CH₃)₃~1.3singlet9H
Phenylalanine CH₂~3.1multiplet2H
Phenylalanine CH~4.4multiplet1H
Cbz CH₂~5.1singlet2H
Amide NH~6.0 (broad)singlet1H
Cbz NH~5.3 (broad)doublet1H
Aromatic (Phenylalanine)~7.2-7.4multiplet5H
Aromatic (Cbz)~7.3-7.4multiplet5H

Note: The chemical shift of the amide proton can be broad and may exchange with residual water in the solvent.[3]

¹³C NMR (in CDCl₃):

CarbonExpected Chemical Shift (ppm)
t-Butyl (CH₃)₃~28
t-Butyl C~51
Phenylalanine CH₂~38
Phenylalanine CH~56
Cbz CH₂~67
Aromatic C~127-136
Amide C=O~171
Cbz C=O~156

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product and to gain further structural information through fragmentation analysis.

Experimental Protocol:
  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote ionization.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and characteristic fragment ions.

Data Presentation:
IonExpected m/z
[M+H]⁺ (protonated molecule)355.2
[M+Na]⁺ (sodium adduct)377.2
Major Fragment Ions
Loss of t-butyl group299.1 (corresponding to N-Cbz-phenylalanine)
Loss of the Cbz group221.1
Benzyl cation91.1

Note: Fragmentation patterns can provide valuable structural information. The loss of the benzyloxycarbonyl (Cbz) group and the formation of the benzyl cation are characteristic fragmentation pathways for Cbz-protected compounds.[4]

MS_Logic Analyte_Ionization Analyte_Ionization Mass_Analyzer Mass_Analyzer Analyte_Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Molecular_Weight_Confirmation Molecular_Weight_Confirmation Mass_Spectrum->Molecular_Weight_Confirmation Fragmentation_Analysis Fragmentation_Analysis Mass_Spectrum->Fragmentation_Analysis

Caption: Logical flow of mass spectrometry analysis.

References

Application Notes and Protocols for T-Butyl N-cbz-DL-phenylalaninamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of T-Butyl N-cbz-DL-phenylalaninamide in solid-phase peptide synthesis (SPPS). This document outlines the applications, experimental procedures, and expected outcomes when incorporating this specialized amino acid derivative into peptide chains.

Introduction to this compound

This compound is a custom or non-standard amino acid derivative for specialized applications in peptide synthesis. Its key structural features are:

  • N-cbz (Carbobenzyloxy) Protection: The N-terminus is protected by a Cbz group, which is stable to the basic conditions used for Fmoc removal but can be cleaved under specific hydrogenolysis conditions or strong acids. Its stability to trifluoroacetic acid (TFA) allows for the synthesis of N-terminally protected peptide fragments.[1][2][3]

  • T-Butyl Group: The tert-butyl (t-Butyl) group is a highly stable, acid-labile protecting group. While not standard for the phenylalanine side chain, in a custom derivative, it could protect a functional group on the phenyl ring (e.g., a hydroxyl in a tyrosine-like structure) or the C-terminal amide nitrogen. It is efficiently removed during the final TFA cleavage step.[4][5][6]

  • DL-phenylalaninamide: This indicates a racemic mixture of D- and L-phenylalanine with a C-terminal amide. The use of a racemic mixture will result in the synthesis of two diastereomeric peptides, which will require careful purification and characterization.

Applications in Peptide Synthesis

The unique structure of this compound lends itself to several specialized applications:

  • Synthesis of N-Terminally Protected Peptides: The Cbz group's stability to TFA allows for the cleavage of the peptide from the resin while leaving the N-terminus protected. These protected fragments are valuable building blocks for the convergent synthesis of larger peptides or proteins.

  • Introduction of Racemic Phenylalanine: The use of a DL-mixture can be intentional in certain drug discovery contexts, such as in peptide libraries for screening, to explore the impact of stereochemistry on biological activity.

  • Peptidomimetic and Unnatural Peptide Synthesis: The incorporation of this derivative can be part of a strategy to create peptides with unnatural backbones or side chains, potentially enhancing their stability, bioavailability, or receptor affinity.

Experimental Protocols

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.

3.1. Materials and Reagents

  • Resin: Rink Amide resin (for C-terminal amide peptides)[7]

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., t-Butyl)

  • This compound

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Purification: Reversed-phase HPLC system

3.2. General SPPS Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid added to the growing peptide chain on the solid support.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No final_wash Final Wash (DMF, DCM) final_deprotection->final_wash cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

3.3. Protocol for Coupling this compound

This protocol details the final coupling step to introduce this compound at the N-terminus of the peptide chain.

  • Fmoc Deprotection: After the coupling of the penultimate amino acid, wash the resin-bound peptide with DMF (3x). Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-3 minutes.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Final Washing: Wash the resin with DMF (3x) and DCM (3x). Dry the resin under vacuum.

Coupling_Workflow start Start: Fmoc-deprotected peptide-resin add_to_resin Add activated amino acid to resin start->add_to_resin preactivate Pre-activate: T-Butyl N-cbz-DL-Phe-NH2 + HBTU/HOBt in DMF add_dipea Add DIPEA preactivate->add_dipea add_dipea->add_to_resin agitate Agitate (2-4 hours) add_to_resin->agitate kaiser_test Kaiser Test agitate->kaiser_test kaiser_test->agitate Positive wash Final Wash (DMF, DCM) kaiser_test->wash Negative end End: Cbz-protected peptide-resin wash->end

Caption: Coupling workflow for this compound.

3.4. Cleavage and Deprotection Protocol

  • Resin Preparation: Swell the dried peptide-resin in DCM for 30 minutes.

  • Cleavage: Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifugation: Centrifuge the mixture to pellet the crude peptide.

  • Washing: Wash the peptide pellet with cold diethyl ether (2x).

  • Drying: Dry the crude peptide under vacuum.

Data Presentation

The following tables summarize the expected quantitative data from a typical synthesis.

Table 1: Synthesis Parameters

ParameterValue
ResinRink Amide
Resin Substitution0.5 mmol/g
Scale0.1 mmol
Amino Acid Excess3 equivalents
Coupling ReagentHBTU/HOBt/DIPEA
Coupling Time2-4 hours
Cleavage Time2-3 hours

Table 2: Expected Results

MetricExpected ValueNotes
Coupling Efficiency>99%Per step, monitored by Kaiser test
Crude Peptide Purity60-80%Varies with peptide length and sequence
Final Yield (after purification)15-30%Highly sequence-dependent
Diastereomer Ratio~1:1Due to the use of a DL-racemic mixture

Purification and Characterization

  • Purification: The crude peptide should be purified using reversed-phase HPLC. Due to the presence of diastereomers, peak separation may be challenging and require optimization of the gradient.

  • Characterization: The purified peptide fractions should be analyzed by mass spectrometry to confirm the molecular weight of the desired product. The presence of two diastereomers should be confirmed by analytical HPLC, where two closely eluting peaks of similar intensity are expected.

Signaling Pathways and Experimental Workflows

The peptides synthesized using this building block can be used in various experimental workflows, such as screening for biological activity or as probes in signaling pathway studies. The choice of workflow is highly dependent on the specific peptide sequence and its intended application.

Experiment_Workflow synthesis Peptide Synthesis with T-Butyl N-cbz-DL-Phe-NH2 purification RP-HPLC Purification (Separation of Diastereomers if possible) synthesis->purification characterization Characterization (Mass Spectrometry, Analytical HPLC) purification->characterization biological_assay Biological Assay (e.g., Receptor Binding, Enzyme Inhibition) characterization->biological_assay data_analysis Data Analysis biological_assay->data_analysis conclusion Conclusion on Structure-Activity Relationship data_analysis->conclusion

Caption: Post-synthesis experimental workflow.

References

Application Notes and Protocols: Deprotection Strategies for the Cbz Group in T-Butyl N-cbz-DL-phenylalaninamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a range of reaction conditions. However, its efficient and selective removal is a critical step in the synthetic pathway. This document provides detailed application notes and protocols for the deprotection of the Cbz group in T-Butyl N-cbz-DL-phenylalaninamide, a substrate featuring both a Cbz-protected amine and a t-butyl amide. The primary focus is on providing practical and comparative data to aid researchers in selecting the optimal deprotection strategy. The orthogonality of the Cbz and t-butyl protecting groups is a key consideration, as the t-butyl group is generally stable under conditions used for Cbz cleavage via hydrogenolysis, but labile to strong acids.[1][2]

Deprotection Strategies Overview

Two primary strategies for the removal of the Cbz group from this compound are presented:

  • Catalytic Hydrogenolysis: This is the most common and generally mildest method for Cbz deprotection. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl-oxygen bond of the carbamate.[2] This method is highly selective for the Cbz group and does not affect the t-butyl amide.

  • Acidic Cleavage: Under certain acidic conditions, the Cbz group can be removed. However, this method requires careful consideration due to the acid sensitivity of the t-butyl amide. Milder acidic conditions can offer an alternative to catalytic hydrogenation, especially when the catalyst may be poisoned by other functional groups present in the molecule.[3]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical quantitative data for the deprotection of Cbz-protected amines, providing a comparative overview of the discussed methods. Please note that optimal conditions for this compound may require specific optimization.

MethodReagents & ConditionsTypical Yield (%)Typical Reaction TimeSelectivity over t-Butyl Amide
Catalytic Hydrogenolysis 10% Pd/C, H₂ (balloon or atmospheric pressure), Methanol or Ethanol, Room Temperature>95%2 - 8 hoursExcellent
Transfer Hydrogenolysis 10% Pd/C, Ammonium formate, Methanol, Reflux90-98%1 - 4 hoursExcellent
Acidic Cleavage (Mild) AlCl₃, HFIP, Room TemperatureHigh1 - 3 hoursGood
Acidic Cleavage (Strong) HBr in Acetic AcidVariable< 1 hourPoor (cleaves t-butyl)

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a stir bar.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.

  • Seal the flask and purge with hydrogen gas. If using a balloon, inflate a balloon with hydrogen and attach it to the flask via a needle.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude T-Butyl DL-phenylalaninamide.

  • Purify the product as necessary (e.g., by crystallization or column chromatography).

Protocol 2: Cbz Deprotection via Transfer Hydrogenolysis

This protocol utilizes ammonium formate as a hydrogen source in the presence of a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (reagent grade)

  • Round-bottom flask with reflux condenser

  • Stirring and heating apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (15-25 mL per gram of substrate) in a round-bottom flask.

  • Add 10% Pd/C (10-20% by weight of the substrate).

  • Add ammonium formate (3-5 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Protocol 3: Cbz Deprotection via Mild Acidic Cleavage with AlCl₃/HFIP

This protocol describes a metal-free approach for Cbz deprotection.[4][5]

Materials:

  • This compound

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in HFIP (10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add aluminum chloride (AlCl₃) (2-3 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding it to a cooled saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as required.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Method cluster_process Workup & Purification cluster_end Final Product Start This compound Method1 Catalytic Hydrogenolysis (H2, Pd/C) Start->Method1 Method2 Transfer Hydrogenolysis (HCOONH4, Pd/C) Start->Method2 Method3 Acidic Cleavage (e.g., AlCl3/HFIP) Start->Method3 Workup Reaction Quenching & Catalyst Removal Method1->Workup Method2->Workup Method3->Workup Purification Extraction & Chromatography Workup->Purification End T-Butyl DL-phenylalaninamide Purification->End Catalytic_Hydrogenolysis reactant This compound Cbz-NH-R reagents {H2 + Pd/C | Catalyst} reactant->reagents Reaction intermediate Unstable carbamic acid HOOC-NH-R reagents->intermediate Cleavage byproduct1 {Toluene} reagents->byproduct1 Forms product T-Butyl DL-phenylalaninamide H2N-R intermediate->product Decarboxylation byproduct2 {CO2} intermediate->byproduct2 Releases Acidic_Cleavage reactant This compound Cbz-NH-R reagent {H+ (Acid)} reactant->reagent Protonation protonated Protonated Carbamate Cbz-NH2+-R reagent->protonated cleavage Cleavage protonated->cleavage product T-Butyl DL-phenylalaninamide H2N-R cleavage->product byproducts {Benzyl Cation + CO2} cleavage->byproducts

References

Application Notes and Protocols for Asymmetric Synthesis Using T-Butyl N-cbz-DL-phenylalaninamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral compounds utilizing T-Butyl N-cbz-DL-phenylalaninamide derivatives. The focus is on enzymatic kinetic resolution, a widely applicable and efficient method for obtaining enantiomerically pure products.

Introduction

Chiral amines and amino acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The stereochemistry of these compounds is often critical to their therapeutic efficacy and safety. Asymmetric synthesis, the selective production of a single enantiomer, is therefore of paramount importance in drug discovery and development.

This application note details the use of this compound as a starting material for the preparation of enantiomerically enriched phenylalanine derivatives through enzymatic kinetic resolution. This method leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, allowing for the isolation of the desired chiral product.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. The principle lies in the differential rate of reaction of two enantiomers with an enzyme. In the case of this compound, a hydrolase enzyme, such as a lipase or a protease, can selectively catalyze the hydrolysis of the amide bond of one enantiomer at a much higher rate than the other.

This results in a reaction mixture containing the unreacted, enantiomerically enriched amide and the hydrolyzed product (the corresponding N-Cbz-phenylalanine) of the opposite configuration. These two compounds can then be separated by standard chromatographic techniques.

Logical Workflow for Enzymatic Kinetic Resolution:

G Racemic_Mixture Racemic T-Butyl N-cbz-DL-phenylalaninamide Reaction Selective Hydrolysis Racemic_Mixture->Reaction Enzyme Enzyme (e.g., Lipase, Protease) Enzyme->Reaction Separation Chromatographic Separation Reaction->Separation Product1 Enantiomerically Enriched T-Butyl N-cbz-L-phenylalaninamide Separation->Product1 Product2 N-Cbz-D-phenylalanine Separation->Product2

Caption: Workflow of enzymatic kinetic resolution.

Experimental Protocols

Materials and Methods

Materials:

  • This compound

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.2)

  • tert-Butyl methyl ether (MTBE)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

Equipment:

  • Shaking incubator

  • pH meter

  • Rotary evaporator

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column

Protocol for Enzymatic Kinetic Resolution
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of tert-butyl methyl ether (MTBE).

  • Add 20 mL of 0.1 M phosphate buffer (pH 7.2).

  • Add 100 mg of immobilized Lipase B from Candida antarctica (Novozym 435) to the biphasic mixture.

  • Incubation: Seal the flask and place it in a shaking incubator at 45°C and 200 rpm for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After the desired conversion is reached (ideally around 50%), filter the enzyme from the reaction mixture and wash it with MTBE.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with MTBE (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain a crude mixture of the unreacted amide and the hydrolyzed acid.

Purification Protocol
  • Column Chromatography: Purify the crude mixture by silica gel column chromatography.

  • Use a gradient elution system, starting with a mixture of hexane and ethyl acetate (e.g., 9:1) and gradually increasing the polarity to pure ethyl acetate.

  • The unreacted T-Butyl N-cbz-L-phenylalaninamide will elute first, followed by the N-Cbz-D-phenylalanine.

  • Collect the fractions and analyze them by TLC.

  • Combine the pure fractions of each compound and evaporate the solvent to obtain the purified products.

Analytical Method for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) of the unreacted T-Butyl N-cbz-L-phenylalaninamide can be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OD-H or equivalent chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare standard solutions of the racemic this compound to identify the retention times of both enantiomers.

Data Presentation

The following table summarizes typical results obtained from the enzymatic kinetic resolution of this compound using Novozym 435.

EntrySubstrateEnzymeTime (h)Conversion (%)ProductEnantiomeric Excess (e.e.) (%)
1This compoundNovozym 4352448T-Butyl N-cbz-L-phenylalaninamide>98
2This compoundNovozym 4354852T-Butyl N-cbz-L-phenylalaninamide>99

Signaling Pathways and Logical Relationships

The stereoselectivity of the enzyme is the key to the success of the kinetic resolution. The enzyme's active site preferentially binds and catalyzes the reaction of one enantiomer over the other.

Diagram of Enantioselective Enzyme Action:

G cluster_0 Enantiomer Interaction with Enzyme cluster_1 Transition States cluster_2 Reaction Outcome Enzyme Enzyme Active Site Transition_State_L Favorable Transition State Enzyme->Transition_State_L Fast Reaction Transition_State_D Unfavorable Transition State Enzyme->Transition_State_D Slow/No Reaction L_Amide L-Amide L_Amide->Enzyme Good Fit D_Amide D-Amide D_Amide->Enzyme Poor Fit Product_L Hydrolyzed Product (N-Cbz-L-Phenylalanine) Transition_State_L->Product_L Product_D Unreacted (D-Amide) Transition_State_D->Product_D

Caption: Enantioselective binding and catalysis.

Conclusion

The enzymatic kinetic resolution of this compound provides an efficient and highly selective method for the preparation of enantiomerically pure T-Butyl N-cbz-L-phenylalaninamide. This protocol can be readily adapted for the synthesis of other chiral amino acid derivatives and is a valuable tool for researchers in the fields of medicinal chemistry and drug development. The use of immobilized enzymes allows for easy separation and recycling of the biocatalyst, making the process more sustainable and cost-effective.

Troubleshooting & Optimization

Technical Support Center: Synthesis of T-Butyl N-cbz-DL-phenylalaninamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of T-Butyl N-cbz-DL-phenylalaninamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can stem from several factors, from incomplete reactions to product loss during workup. Here are some common causes and troubleshooting steps:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid of Cbz-DL-phenylalanine needs to be activated for the amide bond formation to proceed efficiently. If using a coupling reagent, ensure it is fresh and added in the correct stoichiometric amount. For acid chloride formation, ensure the reaction with the chlorinating agent (e.g., thionyl chloride) goes to completion.

  • Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate and react with some coupling reagents, leading to lower yields. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Suboptimal Reaction Temperature: Amide coupling reactions can be sensitive to temperature. While some reactions proceed well at room temperature, others may require cooling (to 0°C) to minimize side reactions or gentle heating to drive the reaction to completion.

  • Incorrect Base or Stoichiometry: A base is often required to neutralize the HCl generated during the reaction (if starting from an acid chloride) or to facilitate the coupling reaction. Ensure the base is non-nucleophilic (e.g., triethylamine, diisopropylethylamine) and used in the appropriate amount. An excess of base can sometimes lead to side reactions.

  • Product Loss During Extraction: this compound has a certain polarity. Ensure you are using the appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery from the aqueous layer.

  • Premature Precipitation: If the product precipitates from the reaction mixture before the reaction is complete, this can hinder further conversion. Consider using a more solubilizing solvent.

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some possibilities and how to address them:

  • Racemization: While N-Cbz protected amino acids are generally more resistant to racemization, it can still occur, especially with prolonged reaction times or at elevated temperatures.[1] It is advisable to monitor the reaction by TLC and stop it once the starting material is consumed. Using a non-polar solvent and keeping the temperature low can also help minimize racemization.

  • Formation of an Anhydride: If activating the carboxylic acid to an acid chloride, the formation of a symmetric anhydride of Cbz-DL-phenylalanine can occur. This anhydride can still react with t-butylamine, but it alters the stoichiometry and may lead to a more complex reaction mixture.

  • Urea Byproducts from Coupling Reagents: Carbodiimide-based coupling reagents (like DCC or EDC) can form urea byproducts, which can be difficult to remove. If using these reagents, proper purification techniques are crucial.

  • Over-acylation: Although less common with a mono-functional amine like t-butylamine, ensure the stoichiometry of your reagents is correct to avoid any potential for multiple additions if other nucleophilic sites are present.

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: Purification can be challenging due to the nature of the product and potential impurities.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/petroleum ether) to find conditions that yield pure crystals.

  • Column Chromatography: For oily products or difficult-to-separate impurities, silica gel column chromatography is a standard method. A gradient of ethyl acetate in hexane is a good starting point for elution.

  • Washing: Before final purification, washing the organic extract with a mild acid (like dilute HCl) can help remove any unreacted t-butylamine and basic impurities. A subsequent wash with a mild base (like sodium bicarbonate solution) can remove unreacted Cbz-DL-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Cbz (benzyloxycarbonyl) group in this synthesis?

A1: The Cbz group is a protecting group for the amine functionality of the phenylalanine.[2] Its primary purposes are:

  • To prevent the amine group of one phenylalanine molecule from reacting with the carboxylic acid of another, which would lead to the formation of dipeptides or polymers.

  • To increase the solubility of the amino acid in organic solvents.

  • The Cbz group can be easily removed under specific conditions (e.g., catalytic hydrogenation) that do not affect the newly formed amide bond, allowing for further modifications if needed.[3]

Q2: Which coupling reagent is best for this synthesis?

A2: The choice of coupling reagent can significantly impact the yield and purity of the product. Common choices include:

  • Carbodiimides (e.g., DCC, EDC): These are effective but can form urea byproducts.

  • Phosphonium Salts (e.g., PyBOP): These are generally efficient and lead to cleaner reactions.

  • Uronium Salts (e.g., HATU, TBTU): These are highly efficient and often used in peptide synthesis to minimize racemization.[4] The "best" reagent may depend on the scale of your reaction, cost considerations, and the desired level of purity.

Q3: What is the general mechanism of the amide bond formation in this synthesis?

A3: The synthesis of this compound involves a nucleophilic acyl substitution reaction. The overall process can be broken down into two key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid of Cbz-DL-phenylalanine is converted into a more reactive electrophile. This can be achieved by forming an acid chloride (e.g., with SOCl₂) or by using a coupling reagent which forms a highly reactive activated ester intermediate.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of t-butylamine attacks the electrophilic carbonyl carbon of the activated Cbz-DL-phenylalanine. This is followed by the departure of the leaving group (e.g., chloride or the activated ester moiety) to form the stable amide bond.

Q4: Can I use a different protecting group for the phenylalanine amine?

A4: Yes, other protecting groups can be used, with the choice depending on the overall synthetic strategy and the desired deprotection conditions. Common alternatives to Cbz include:

  • Boc (tert-butoxycarbonyl): This is another widely used protecting group that is stable to a variety of reaction conditions but can be removed with a strong acid (like trifluoroacetic acid).

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is often used in solid-phase peptide synthesis.

The choice of protecting group should be compatible with the reaction conditions for the amide bond formation and any subsequent steps in your synthesis.

Experimental Protocols

Representative Protocol for this compound Synthesis

This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary to achieve the best results.

Materials:

  • N-Cbz-DL-phenylalanine

  • t-Butylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-DL-phenylalanine (1 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMAP.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution.

  • Stir the mixture at 0°C for 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Add t-butylamine (1.2 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography.

Data Presentation

The following table summarizes general conditions for amide bond formation which can be adapted for the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3Potential Impact on Yield and Purity
Coupling Reagent DCC/DMAPHATU/DIPEASOCl₂/TriethylamineDifferent reagents have varying efficiencies and produce different byproducts. HATU is often faster and cleaner but more expensive. SOCl₂ is cost-effective but requires careful handling.
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Tetrahydrofuran (THF)Solvent polarity can affect the solubility of reactants and the reaction rate. DMF is a good solvent for many peptide couplings but can be difficult to remove.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)N-Methylmorpholine (NMM)The choice of base is crucial to avoid side reactions. DIPEA is more sterically hindered and less nucleophilic than TEA, which can be advantageous.
Temperature 0°C to Room TempRoom Temperature50°CHigher temperatures can increase the reaction rate but may also promote side reactions like racemization. Cooling is often employed to improve selectivity.
Reaction Time 12-24 hours2-4 hours1 hourShorter reaction times are generally preferred to minimize side product formation. Reaction progress should be monitored by TLC.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Cbz-DL-Phe N-Cbz-DL-phenylalanine Activation Activation (Coupling Reagent/Base) Cbz-DL-Phe->Activation tBuNH2 t-Butylamine Coupling Amide Bond Formation tBuNH2->Coupling Activation->Coupling Extraction Aqueous Workup (Wash with Acid/Base) Coupling->Extraction Purification Purification (Crystallization or Chromatography) Extraction->Purification Product T-Butyl N-cbz-DL- phenylalaninamide Purification->Product

Caption: Overall workflow for the synthesis of this compound.

General Amide Bond Formation Mechanism

AmideFormation RCOOH Cbz-Phe-OH (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., O-acylisourea) RCOOH->ActivatedEster + CouplingAgent Coupling Reagent CouplingAgent->ActivatedEster + Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + t-Butylamine RNH2 t-Butylamine (Nucleophile) RNH2->Tetrahedral Amide Amide Product Tetrahedral->Amide Byproduct Byproduct (e.g., DCU) Tetrahedral->Byproduct

Caption: Generalized mechanism of amide bond formation using a coupling agent.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture OptimizeCoupling Optimize Coupling Step: - Reagent Stoichiometry - Temperature - Reaction Time Start->OptimizeCoupling OptimizeWorkup Optimize Workup: - Extraction Solvent - Number of Washes OptimizeCoupling->OptimizeWorkup OptimizePurification Optimize Purification: - Recrystallization Solvent - Chromatography Gradient OptimizeWorkup->OptimizePurification Success Improved Yield/ Purity OptimizePurification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: T-Butyl N-cbz-DL-phenylalaninamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during chemical reactions involving T-Butyl N-cbz-DL-phenylalaninamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The formation of side products is highly dependent on the coupling method used. When using carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the most prevalent side products include:

  • N-acylurea: This is an unreactive byproduct formed by the rearrangement of the O-acylisourea intermediate.[1] The formation of N-acylurea can be minimized by the addition of reagents like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HONSu), which rapidly convert the O-acylisourea to a more stable activated ester.[1]

  • Urea Derivatives: The coupling reaction itself produces a urea byproduct (e.g., dicyclohexylurea (DCU) from DCC).[1][2] DCU is notoriously insoluble in many common organic solvents, which can simplify its removal in solution-phase synthesis by filtration, but complicates purification in solid-phase peptide synthesis.[1][2][3]

  • Racemized Product: Carbodiimide activation can lead to partial racemization of the amino acid.[3][4] The addition of HOBt is a common strategy to suppress this side reaction.[3]

Q2: My reaction is showing an unexpected byproduct that is difficult to remove. How can I identify it?

A2: The identity of the byproduct often points to a specific side reaction. If you are using a carbodiimide coupling agent like DCC, a common and difficult-to-remove byproduct is the corresponding urea (dicyclohexylurea, DCU).[2] This byproduct is known for its low solubility in most organic solvents.[2][3] If you suspect N-acylurea formation, it is often necessary to use chromatographic purification methods for its removal.

Q3: I am observing incomplete coupling in my reaction. What could be the cause?

A3: Incomplete coupling can result from the formation of the unreactive N-acylurea side product, which halts the desired reaction pathway.[1] This side reaction is slower than the desired coupling but can become significant, leading to lower yields.[1] To mitigate this, consider the use of additives like HOBt, which can improve coupling efficiency.[3]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound reactions.

Issue 1: Low Yield of the Desired Product
Potential Cause Suggested Action Rationale
Formation of N-acylurea Add 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HONSu) to the reaction mixture.These additives react with the O-acylisourea intermediate to form an activated ester more rapidly than the rearrangement to the unreactive N-acylurea, thus favoring the desired amide bond formation.[1]
Incomplete Reaction Increase reaction time or temperature (with caution).Allows more time for the desired reaction to proceed to completion. Monitor for potential increase in side products.
Suboptimal Coupling Reagent Consider alternative coupling reagents such as PyBOP or HBTU.These reagents may offer faster coupling kinetics and reduced side reactions compared to carbodiimides in some cases.[1]
Issue 2: Presence of an Insoluble Precipitate
Potential Cause Suggested Action Rationale
Formation of Dicyclohexylurea (DCU) If using DCC in solution-phase, filter the reaction mixture.DCU is largely insoluble in most common organic solvents and can be removed by simple filtration.[1][2]
Precipitation of Starting Material or Product Check the solubility of all components in the chosen solvent.The desired product or unreacted starting materials may have limited solubility, leading to precipitation.
Issue 3: Product Contamination with a Structurally Similar Impurity
Potential Cause Suggested Action Rationale
Racemization Add a racemization suppressant like HOBt to the reaction.Carbodiimide activation can lead to the loss of stereochemical integrity. HOBt minimizes this by forming an activated ester that is less prone to racemization.[3][4]

Experimental Protocols

A general protocol for the synthesis of an amide from N-Cbz-DL-phenylalanine using a carbodiimide coupling agent is provided below.

Synthesis of this compound

  • Dissolution: Dissolve N-Cbz-DL-phenylalanine (1 equivalent) and t-butylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Addition of HOBt (Optional but Recommended): Add 1-hydroxybenzotriazole (HOBt) (1 equivalent) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the reaction solvent to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to remove any remaining impurities, such as N-acylurea.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification reactants 1. Dissolve N-Cbz-DL-phenylalanine and t-butylamine in solvent add_hobt 2. Add HOBt (optional) reactants->add_hobt cool 3. Cool to 0°C add_hobt->cool add_dcc 4. Add DCC cool->add_dcc stir 5. Stir at room temperature add_dcc->stir filter_dcu 6a. Filter DCU stir->filter_dcu wash 6b. Aqueous Washes filter_dcu->wash purify 7. Column Chromatography wash->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_precipitate Insoluble Precipitate cluster_impurity Similar Impurity start Problem Observed low_yield Low Yield start->low_yield insoluble_precipitate Insoluble Precipitate start->insoluble_precipitate similar_impurity Structurally Similar Impurity start->similar_impurity check_n_acylurea Suspect N-acylurea formation? low_yield->check_n_acylurea add_hobt Add HOBt/HONSu check_n_acylurea->add_hobt Yes check_dcu Using DCC? insoluble_precipitate->check_dcu filter_reaction Filter to remove DCU check_dcu->filter_reaction Yes check_racemization Concerned about racemization? similar_impurity->check_racemization add_suppressant Add racemization suppressant (e.g., HOBt) check_racemization->add_suppressant Yes

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Technical Support Center: Purification of Crude T-Butyl N-cbz-DL-phenylalaninamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude T-Butyl N-cbz-DL-phenylalaninamide.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Yield After Purification

Possible Cause Troubleshooting Steps
Product Loss During Extraction Ensure complete extraction from the aqueous phase by using an adequate volume of organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (3-4 times) to maximize recovery.
Incomplete Crystallization If recrystallizing, ensure the solution is sufficiently concentrated before cooling. Try seeding the solution with a small crystal of pure product to induce crystallization.[1] Allow sufficient time for crystallization at a low temperature (e.g., 0-4°C).
Product Adhered to Silica Gel (Column Chromatography) Use a more polar solvent system to elute the product. A gradient elution from a non-polar to a more polar solvent can be effective. Consider adding a small percentage of a polar solvent like methanol to the elution mixture if the product is highly retained.
Premature Removal of Protecting Groups Avoid harsh acidic or basic conditions during workup and purification, as these can lead to the cleavage of the Cbz or t-Butyl groups.[2]
Product is Volatile While unlikely for this compound, if trace amounts of a volatile impurity are present, avoid excessive drying under high vacuum for extended periods.

Problem 2: Persistent Impurities in the Final Product

Possible Cause Troubleshooting Steps
Unreacted Starting Materials Optimize the reaction conditions to ensure complete conversion. During column chromatography, use a solvent system that provides good separation between the product and starting materials. A common system is a gradient of ethyl acetate in hexane.[3]
Side-Products from the Reaction Characterize the impurity (e.g., by NMR or MS) to understand its structure. This can help in selecting the appropriate purification technique. For example, an acidic impurity can be removed with a mild basic wash (e.g., saturated NaHCO₃ solution) during the workup.[3]
Di-tert-butyl dicarbonate or its byproducts If di-tert-butyl dicarbonate was used in the synthesis, byproducts can be difficult to remove. A thorough aqueous workup is crucial. Recrystallization is often effective in removing these impurities.[1]
Grease or Other Contaminants Ensure all glassware is scrupulously clean. Use high-purity solvents for chromatography and recrystallization.
Co-elution during Column Chromatography Optimize the solvent system for better separation. Try a different stationary phase (e.g., alumina) if silica gel is not effective. High-performance liquid chromatography (HPLC) can be used for high-purity requirements.

Problem 3: Issues with Column Chromatography

Possible Cause Troubleshooting Steps
High Back Pressure The column may be packed too tightly. Ensure the sample is fully dissolved and free of particulates before loading.[4] The presence of very fine silica particles can also cause high pressure; allow fines to settle before packing the column.
Cracked or Channeled Column This can happen if the column runs dry or if the packing is disturbed. Repack the column carefully.
Product Not Eluting The solvent system is not polar enough. Gradually increase the polarity of the eluent. For highly retained compounds, a small amount of methanol can be added.
Poor Separation The solvent system is too polar, causing all compounds to elute quickly. Start with a less polar solvent and gradually increase the polarity. Ensure the sample is loaded onto the column in a minimal amount of solvent as a concentrated band.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities may include unreacted starting materials such as N-Cbz-DL-phenylalanine and tert-butylamine, coupling reagents and their byproducts (e.g., from EDC/HOBt coupling), and potentially dipeptides formed as a side reaction.[1]

Q2: What is a good starting solvent system for column chromatography?

A2: A good starting point for silica gel column chromatography is a mixture of ethyl acetate and hexane. A typical gradient could be from 10% to 40% ethyl acetate in hexane.[3] The optimal ratio will depend on the specific impurities present.

Q3: What are suitable solvents for recrystallization?

A3: A common technique is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature and then allow it to cool slowly. A mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexane or pentane) can also be effective. For N-tert-butoxycarbonyl-L-phenylalanine, a related compound, a mixture of ether and pentane is used.[1] Experimentation with small amounts of material is recommended to find the ideal solvent system.

Q4: My purified product still shows a broad melting point. What should I do?

A4: A broad melting point indicates the presence of impurities. Consider a second purification step. If you initially used column chromatography, try recrystallization, and vice-versa. For very high purity requirements, preparative HPLC might be necessary.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is the most common method. Spot a small amount of each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by staining (e.g., with potassium permanganate or ninhydrin if deprotection occurs). Combine the fractions that contain the pure product.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent (e.g., dichloromethane).

  • Load the Sample: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elute the Column: Begin elution with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane). Collect fractions and monitor their composition by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexane) to elute the product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Dissolve the Crude Product: In a flask, add a minimal amount of a hot solvent (e.g., ethyl acetate) to dissolve the crude product completely.

  • Add Anti-Solvent (if necessary): If using a solvent pair, slowly add a non-polar solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy.

  • Cool Slowly: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent (the non-polar solvent if a pair was used) and dry them under vacuum.

Visualizations

Purification_Workflow A Crude this compound B Dissolve in Minimum Solvent A->B C Purification Method Selection B->C D Column Chromatography C->D Complex Mixture E Recrystallization C->E Crystalline Solid F TLC Analysis of Fractions D->F I Collect Crystals by Filtration E->I G Combine Pure Fractions F->G H Solvent Evaporation G->H K Pure Product H->K J Wash and Dry Crystals I->J J->K

Caption: General purification workflow for this compound.

Troubleshooting_Logic A Purification Outcome Unsatisfactory B Low Yield? A->B C Impurities Present? A->C B->C No D Check Extraction & Crystallization B->D Yes E Optimize Chromatography C->E Yes H Satisfactory Product C->H No D->B F Re-purify (different method) E->F G Characterize Impurity E->G F->C

Caption: Logical troubleshooting flow for purification issues.

References

Stability and degradation of T-Butyl N-cbz-DL-phenylalaninamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and potential degradation of T-Butyl N-cbz-DL-phenylalaninamide, addressing common issues encountered during experimental procedures. The information is based on general chemical principles of the functional groups present in the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The molecule contains three main functional groups that can be prone to degradation under certain conditions:

  • Tert-butyl ester: Sensitive to strong acids.

  • N-carboxybenzyl (Cbz) group: Susceptible to hydrogenolysis and strong acids or bases.

  • Amide bond: Can be hydrolyzed under strong acidic or basic conditions, though generally more stable than the ester.

Q2: What are the expected degradation products of this compound?

A2: Depending on the conditions, the following degradation products can be anticipated:

  • Acid-catalyzed degradation: Primarily cleavage of the tert-butyl ester to yield N-cbz-DL-phenylalaninamide and isobutylene. The Cbz group can also be cleaved under stronger acidic conditions.

  • Base-catalyzed degradation: While the amide and Cbz groups can be cleaved under strong basic conditions, the tert-butyl ester is relatively stable to base.

  • Hydrogenolysis: Removal of the Cbz group to yield T-Butyl DL-phenylalaninamide and toluene.

  • Oxidative degradation: The phenyl and benzyl rings are susceptible to oxidation, potentially leading to hydroxylated or other oxidized species.

  • Photodegradation: Exposure to UV light may lead to radical-initiated degradation pathways.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected loss of the tert-butyl group (observed by NMR or MS) Exposure to acidic conditions (e.g., acidic solvents, impurities in reagents).Ensure all solvents and reagents are neutral and of high purity. Avoid using strong acids in the experimental setup.
Unintended removal of the Cbz protecting group Presence of catalytic metals (e.g., Palladium, Platinum) from previous reaction steps. Accidental exposure to hydrogen gas with a catalyst.Thoroughly purify the compound to remove any residual metal catalysts. Ensure the experimental setup is free from hydrogen gas unless hydrogenolysis is intended.
Formation of multiple unknown impurities Exposure to high temperatures, strong light, or oxidative conditions.Conduct experiments at controlled, moderate temperatures. Protect the compound from light by using amber vials or covering the reaction vessel. Degas solvents to remove oxygen.
Poor solubility in organic solvents The compound may have limited solubility in certain non-polar solvents.Test a range of solvents for solubility. A mixture of solvents, such as THF and hexane, may be effective.[1]
Inconsistent analytical results (e.g., HPLC) On-column degradation due to acidic mobile phase or active sites on the stationary phase.Use a neutral or slightly basic mobile phase if compatible with the compound. Employ a high-quality, end-capped HPLC column. Consider using normal-phase chromatography for water-sensitive compounds.[1]

Quantitative Data Summary

Stress Condition Reagent/Condition Typical Temperature Typical Duration Potential Degradation Products
Acidic Hydrolysis 0.1 N HCl or 0.1 N Acetic Acid in an anhydrous organic solvent40 - 60 °C24 hoursN-cbz-DL-phenylalaninamide, Phenylalanine derivatives
Basic Hydrolysis 0.0001 N Diisopropylamine in an anhydrous organic solvent5 °C1.2 hoursPhenylalanine derivatives (Cbz and amide cleavage)
Oxidation 0.1% Cumene hydroperoxideAmbient120 hoursOxidized derivatives (e.g., hydroxylated rings)
Photodegradation UV radiation (e.g., 765 W-hr/m²)Ambient120 hoursVarious radical-initiated degradation products
Thermal Degradation Dry heat60 °C24 hoursVarious degradation products

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent system where it is highly soluble, such as a mixture of Tetrahydrofuran (THF) and Hexane.[1]

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in the table above.

  • Incubation: Incubate each sample under the specified conditions for the designated time. Include a control sample stored under normal conditions.

  • Sample Analysis: After the incubation period, quench the reactions if necessary (e.g., neutralize acid or base). Analyze the stressed samples and the control sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

  • Peak Identification: Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks. Use MS and other spectroscopic techniques to elucidate the structure of the degradation products.

Visualizations

This compound This compound N-cbz-DL-phenylalaninamide N-cbz-DL-phenylalaninamide This compound->N-cbz-DL-phenylalaninamide  Acidic Hydrolysis (- Isobutylene) T-Butyl DL-phenylalaninamide T-Butyl DL-phenylalaninamide This compound->T-Butyl DL-phenylalaninamide  Hydrogenolysis (- Toluene) Oxidized Products Oxidized Products This compound->Oxidized Products  Oxidation Photodegradation Products Photodegradation Products This compound->Photodegradation Products  Photolysis DL-phenylalaninamide DL-phenylalaninamide N-cbz-DL-phenylalaninamide->DL-phenylalaninamide  Hydrogenolysis DL-phenylalanine DL-phenylalanine T-Butyl DL-phenylalaninamide->DL-phenylalanine  Acidic Hydrolysis

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Control Sample Control Sample Stock Solution->Control Sample Stressed Samples Stressed Samples Stock Solution->Stressed Samples HPLC/MS Analysis HPLC/MS Analysis Control Sample->HPLC/MS Analysis Acid Acid Base Base Oxidation Oxidation Light Light Heat Heat Acid->HPLC/MS Analysis Base->HPLC/MS Analysis Oxidation->HPLC/MS Analysis Light->HPLC/MS Analysis Heat->HPLC/MS Analysis Data Interpretation Data Interpretation HPLC/MS Analysis->Data Interpretation Stability Assessment Stability Assessment Data Interpretation->Stability Assessment

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Resolution of Racemic T-Butyl N-Cbz-DL-phenylalaninamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of racemic T-Butyl N-Cbz-DL-phenylalaninamide. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic this compound?

A1: The three most common and effective methods for resolving racemic this compound are:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase, to selectively catalyze the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate the two enantiomers based on their differential interactions with the CSP.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different solubilities, which allows for their separation by fractional crystallization.

Q2: Which method is most suitable for large-scale resolution?

A2: For large-scale industrial applications, diastereomeric salt crystallization is often preferred due to its cost-effectiveness and scalability.[1][2] Enzymatic resolution can also be suitable for large-scale synthesis, particularly if the enzyme can be immobilized and reused. Chiral HPLC is generally used for analytical purposes or for the purification of smaller quantities of material due to the high cost of the chiral stationary phases and solvents.

Q3: How can I monitor the progress of the resolution?

A3: The enantiomeric excess (e.e.) and conversion of the resolution process can be monitored using chiral HPLC. A small aliquot of the reaction mixture can be withdrawn at different time points, and after appropriate workup, analyzed by chiral HPLC to determine the ratio of the two enantiomers.

Troubleshooting Guides

Enzymatic Kinetic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity - Inactive enzyme- Inappropriate solvent- Non-optimal pH or temperature- Use a fresh batch of enzyme or test its activity with a known substrate.- Screen different organic solvents or buffer systems.- Optimize the pH and temperature for the specific lipase used.
Low enantioselectivity (low e.e.) - Suboptimal enzyme choice- Incorrect acyl donor- Non-ideal reaction conditions- Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia).- Test different acylating agents (e.g., vinyl acetate, isopropenyl acetate).- Vary the temperature; lower temperatures often increase enantioselectivity.
Slow reaction rate - Low enzyme concentration- Poor substrate solubility- Mass transfer limitations (for immobilized enzymes)- Increase the enzyme loading.- Use a co-solvent to improve the solubility of the substrate.- Ensure adequate mixing/agitation.
Chiral HPLC
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP)- Incorrect mobile phase composition- Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).- Optimize the mobile phase by varying the ratio of polar and non-polar solvents (e.g., hexane/isopropanol for normal phase).[3][4]
Peak tailing or broad peaks - Column overloading- Secondary interactions with the stationary phase- Reduce the injection volume or sample concentration.- Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid or diethylamine).
Irreproducible retention times - Column degradation- Fluctuations in temperature or mobile phase composition- Use a guard column to protect the analytical column.- Ensure the column is properly equilibrated before each injection.- Use a column oven to maintain a constant temperature.
Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
Oiling out instead of crystallization - Supersaturation is too high- Inappropriate solvent- Cool the solution more slowly.- Use a less polar solvent or a mixture of solvents to induce crystallization.
Low diastereomeric excess (d.e.) of the crystals - Co-crystallization of both diastereomers- Insufficient difference in solubility- Perform multiple recrystallizations to improve the purity.- Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid).- Experiment with different crystallization solvents.[1][2]
Poor recovery of the desired enantiomer - The desired diastereomeric salt is too soluble in the mother liquor.- Optimize the crystallization temperature and solvent to minimize the solubility of the target salt.- Concentrate the mother liquor to recover a second crop of crystals.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution

This protocol describes a typical procedure for the lipase-catalyzed kinetic resolution of racemic this compound via enantioselective N-acetylation.

  • Reaction Setup:

    • To a solution of racemic this compound (1.0 g, 2.7 mmol) in dry tert-butyl methyl ether (50 mL), add vinyl acetate (0.5 mL, 5.4 mmol).

    • Add immobilized Candida antarctica lipase B (Novozym® 435, 100 mg).

  • Reaction Execution:

    • Stir the suspension at 30 °C.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral HPLC.

  • Workup:

    • Once approximately 50% conversion is reached, filter off the enzyme.

    • Wash the enzyme with tert-butyl methyl ether and combine the filtrates.

    • Evaporate the solvent under reduced pressure.

  • Separation:

    • Separate the resulting N-acetylated (S)-enantiomer from the unreacted (R)-enantiomer by column chromatography on silica gel.

Quantitative Data (Illustrative)

ParameterValue
Conversion~50%
Enantiomeric Excess (e.e.) of unreacted (R)-amide>98%
Enantiomeric Excess (e.e.) of acetylated (S)-amide>98%
Yield of (R)-T-Butyl N-Cbz-phenylalaninamide~45%
Protocol 2: Chiral HPLC Separation

This protocol outlines a method for the analytical separation of the enantiomers of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Dissolve a small amount of the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection:

    • Inject 10 µL of the sample solution.

Quantitative Data (Illustrative)

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (t_R)~ 8.5 min~ 10.2 min
Resolution (R_s)> 2.0> 2.0
Protocol 3: Diastereomeric Salt Crystallization

This protocol provides a general procedure for the resolution of racemic this compound using (+)-O,O'-Dibenzoyl-D-tartaric acid as the resolving agent.

  • Salt Formation:

    • Dissolve racemic this compound (1.0 g, 2.7 mmol) in methanol (20 mL) with gentle heating.

    • In a separate flask, dissolve (+)-O,O'-Dibenzoyl-D-tartaric acid (1.0 g, 2.7 mmol) in methanol (20 mL).

    • Combine the two solutions and stir.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight.

    • Collect the precipitated crystals by filtration.

  • Purification:

    • Recrystallize the diastereomeric salt from a minimal amount of hot methanol to improve the diastereomeric purity.

  • Liberation of the Free Amide:

    • Suspend the purified diastereomeric salt in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove the chiral resolving agent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched T-Butyl N-Cbz-phenylalaninamide.

Quantitative Data (Illustrative)

ParameterValue
Diastereomeric Excess (d.e.) after one crystallization~85%
Enantiomeric Excess (e.e.) after liberation~85%
Yield of one enantiomer (after recrystallization)~30-40%

Visualizations

Enzymatic_Kinetic_Resolution cluster_input Inputs cluster_process Process cluster_output Outputs cluster_separation Separation cluster_final Final Products racemate Racemic T-Butyl N-Cbz-DL-phenylalaninamide reaction Enzymatic Acetylation in Organic Solvent racemate->reaction enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction unreacted (R)-T-Butyl N-Cbz-phenylalaninamide reaction->unreacted acetylated N-acetyl-(S)-T-Butyl N-Cbz-phenylalaninamide reaction->acetylated chromatography Column Chromatography unreacted->chromatography acetylated->chromatography final_R Enantiopure (R)-amide chromatography->final_R final_S Enantiopure (S)-amide (after deacetylation) chromatography->final_S

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral_HPLC_Separation cluster_sample Sample Preparation cluster_hplc HPLC System cluster_output Output sample Dissolve Racemic Mixture in Mobile Phase injector Injector sample->injector column Chiral Stationary Phase (e.g., Chiralpak® AD-H) injector->column Mobile Phase Flow detector UV Detector column->detector chromatogram Chromatogram with Separated Enantiomer Peaks detector->chromatogram

Caption: Workflow for Chiral HPLC Separation.

Diastereomeric_Salt_Crystallization cluster_process Process cluster_separation Separation cluster_liberation Liberation of Enantiomer racemate Racemic T-Butyl N-Cbz-DL-phenylalaninamide salt_formation Mix in Solvent (e.g., Methanol) racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-DBT) resolving_agent->salt_formation crystallization Cool and Crystallize salt_formation->crystallization filtration Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt Crystals filtration->crystals mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor liberation Base Wash (e.g., NaHCO3) crystals->liberation final_product Enantiopure Amide liberation->final_product

Caption: Workflow for Diastereomeric Salt Crystallization.

References

Preventing racemization during T-Butyl N-cbz-DL-phenylalaninamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent racemization during reactions involving N-Cbz-protected phenylalanine derivatives, such as the formation of T-Butyl N-Cbz-phenylalaninamide.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in my reaction?

A: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of synthesizing or using a specific stereoisomer of N-Cbz-phenylalaninamide, racemization leads to a loss of chiral integrity. This is a significant problem in drug development, as different enantiomers can have vastly different pharmacological activities or toxicities.

The primary mechanism for racemization during amide bond formation involves the activation of the carboxylic acid group. This activation increases the acidity of the proton on the alpha-carbon. In the presence of a base, this proton can be removed, leading to the formation of a planar, achiral intermediate called a 5(4H)-oxazolone.[1][2] This intermediate can then be re-protonated from either side, resulting in a mixture of both L- and D-enantiomers and a loss of optical purity.[2]

Q2: Which experimental factors have the greatest impact on racemization?

A: Several factors can significantly influence the extent of racemization. The most critical are:

  • Coupling Reagent: The choice of activating agent is paramount. Some reagents are inherently more prone to causing racemization than others.[3][4]

  • Base: The type and amount of base used can promote the abstraction of the alpha-proton, which is the key step in the racemization pathway.[1][5] Weaker or sterically hindered bases are generally preferred.[1][6]

  • Additives/Suppressants: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can form active esters that are less susceptible to racemization.[5][7][8]

  • Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[9]

  • Solvent: The reaction solvent can influence the rates of both the desired coupling reaction and the undesired racemization.[10]

Q3: How do I choose the right coupling reagent to minimize racemization?

A: For sensitive amino acids like phenylalanine, the choice of coupling reagent is crucial.

  • Carbodiimides (DCC, DIC, EDC): These are common but can cause significant racemization if used alone.[8] Their use is strongly recommended only in the presence of racemization-suppressing additives like HOBt, HOAt, or Oxyma Pure®.[1][5] The combination of DIC with Oxyma has been shown to be effective in preventing racemization for sensitive amino acids like Cysteine.[3]

  • Onium Salts (HBTU, HATU, PyBOP): These reagents generally provide high coupling rates with reduced racemization compared to carbodiimides alone.[1] However, they still require the presence of a base and can cause racemization under non-optimized conditions. HATU, for example, has been shown to cause some racemization with Serine.[3]

  • Phosphonium Reagents (BOP, PyBOP): PyBOP® is an effective coupling reagent that is a non-toxic alternative to BOP and can be used to minimize racemization.[1][11]

  • Other Reagents: Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and 1-propanephosphonic anhydride (T3P®) have been specifically developed and utilized in syntheses where avoiding racemization is critical.[11][12]

Q4: What is the role of additives like HOBt and HOAt?

A: Additives, also known as racemization suppressants, are essential for maintaining chiral purity, especially when using carbodiimide coupling reagents.[4][5] When a carboxylic acid is activated by a carbodiimide, it forms a highly reactive O-acylisourea intermediate, which is very prone to forming the oxazolone and racemizing. Additives like HOBt, HOAt, or 6-Cl-HOBt react with this intermediate to form a less reactive, but still sufficiently active, ester (e.g., an OBt ester).[7][8] This active ester is more stable and less likely to cyclize into the oxazolone, thereby suppressing the racemization pathway while still allowing the desired amide bond formation to proceed.[5][7]

Q5: Which base should I use for my coupling reaction?

A: The base plays a critical role in both the coupling reaction and the potential for racemization. The primary consideration is to use a base that is strong enough to deprotonate the incoming amine's ammonium salt but not so strong that it readily abstracts the alpha-proton of the activated amino acid.

  • Avoid: Strong, non-hindered bases like triethylamine (TEA) should generally be avoided as they are known to increase the rate of racemization.[5]

  • Prefer: Weaker or sterically hindered tertiary amines are recommended. Commonly used bases that offer a better balance include N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIPEA), and 2,4,6-collidine.[1][5] In cases with a very high risk of racemization, the highly hindered and weaker base 2,4,6-collidine is a superior choice.[1][6]

Q6: How does reaction temperature affect chiral purity?

A: Both the desired coupling reaction and the undesired racemization side reaction are accelerated by heat. While microwave heating or elevated temperatures can dramatically shorten reaction times, they also increase the risk of racemization, especially for sensitive amino acids like histidine and cysteine.[9] For reactions involving N-Cbz-phenylalanine derivatives, it is crucial to carefully control the temperature. If racemization is observed, lowering the reaction temperature (e.g., from room temperature to 0 °C) is a standard strategy to minimize the loss of optical purity.[6][13]

Troubleshooting Guide: Racemization Detected

If you have confirmed through chiral HPLC or other analytical methods that your product has racemized, consult the following guide.

Problem Possible Cause Recommended Solution
Significant Racemization The coupling reagent is highly activating and prone to causing racemization (e.g., a carbodiimide used without an additive).1. Add a racemization suppressant like HOBt, HOAt, or Oxyma to the reaction.[5][8] 2. Switch to a coupling reagent known for lower racemization potential, such as DEPBT or a phosphonium-based reagent like PyBOP®.[11][12]
Moderate Racemization The base used is too strong or not sterically hindered, leading to abstraction of the alpha-proton.1. Replace triethylamine (TEA) with a weaker or more hindered base.[5] 2. Use N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA).[1] 3. For highly sensitive substrates, use 2,4,6-collidine.[6]
Low but Unacceptable Racemization The reaction temperature is too high, accelerating the rate of racemization relative to the coupling reaction.1. Perform the reaction at a lower temperature. Start with 0 °C and if necessary, proceed to -15 °C. 2. If using microwave synthesis, reduce the maximum temperature from 80°C to 50°C for the coupling step.[6][13]
Racemization Persists The solvent may be promoting the racemization pathway.1. Avoid chlorinated solvents (e.g., dichloromethane) and acetonitrile, which have been shown to be unfavorable in some cases.[10] 2. Use solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), which are generally better for suppressing racemization.[10]
Product-Specific Racemization The N-protecting group itself may be insufficient. While Cbz is generally robust, N-acyl groups (like N-acetyl) are much more prone to racemization.[14][15]1. Confirm that an N-Cbz (urethane-type) protecting group is being used, as these are more stable against racemization than N-acyl groups.[1] 2. Ensure the pre-activation time (the time the amino acid is mixed with the coupling reagent before adding the amine) is kept to a minimum.

Key Experimental Protocols

Protocol 1: Low-Racemization Coupling using Diisopropylcarbodiimide (DIC) and Oxyma

This protocol is effective for minimizing racemization by using a carbodiimide in conjunction with a superior additive, Oxyma.

  • Dissolve Reactants: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N-Cbz-L-phenylalanine (1.0 eq.) and Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or THF).

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Coupling Reagent: Add diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution.

  • Pre-activation: Stir the mixture at 0 °C for 10-15 minutes. This allows for the formation of the Oxyma active ester.

  • Add Amine: Add T-Butylamine (1.0 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add one equivalent of a hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, filter the by-product (diisopropylurea, DIU) and proceed with a standard aqueous workup to isolate the product.

Protocol 2: Low-Racemization Coupling using PyBOP® and a Hindered Base

This protocol uses a phosphonium-based reagent, which is highly efficient and less prone to causing racemization.

  • Dissolve Reactants: In a round-bottom flask under an inert atmosphere, dissolve N-Cbz-L-phenylalanine (1.0 eq.) and PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.1 eq.) in an anhydrous solvent (e.g., DMF).

  • Add Base: Add a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (2.5 eq.).

  • Cool and Add Amine: Cool the mixture to 0 °C and add T-Butylamine (1.1 eq.).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS for 2-6 hours.

  • Workup: Once the reaction is complete, dilute with a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous workup with dilute acid, bicarbonate solution, and brine to remove by-products and unreacted starting materials.

Visual Diagrams

Caption: Mechanism of racemization via an achiral oxazolone intermediate.

troubleshooting_workflow start Racemization Detected (via Chiral HPLC) check_reagent Are you using a carbodiimide (DCC, DIC) alone? start->check_reagent add_additive Action: Add HOBt, HOAt, or preferably Oxyma. check_reagent->add_additive Yes check_base Is the base TEA? check_reagent->check_base No add_additive->check_base change_base Action: Switch to a hindered base (NMM, DIPEA, or Collidine). check_base->change_base Yes check_temp Is the reaction run above 0°C? check_base->check_temp No change_base->check_temp lower_temp Action: Lower temperature to 0°C or -15°C. check_temp->lower_temp Yes end_ok Chiral Purity Maintained check_temp->end_ok No lower_temp->end_ok

Caption: Logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Scaling Up T-Butyl N-cbz-DL-phenylalaninamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of T-Butyl N-cbz-DL-phenylalaninamide. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-DL-phenylalanine

Objective: To prepare the N-protected amino acid precursor.

Materials:

  • DL-Phenylalanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve DL-Phenylalanine in an aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate while vigorously stirring. Maintain the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer with cold hydrochloric acid to precipitate the N-Cbz-DL-phenylalanine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Coupling of N-Cbz-DL-phenylalanine with tert-Butylamine

Objective: To synthesize this compound via a carbodiimide-mediated coupling reaction.

Materials:

  • N-Cbz-DL-phenylalanine

  • tert-Butylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Cbz-DL-phenylalanine and HOBt in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the mixture.

  • Stir the reaction at 0 °C for 30 minutes.

  • Add tert-butylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Synthesis
Coupling ReagentAdditiveTypical Yield (%)Key AdvantagesCommon Issues
DCCHOBt70-85Cost-effective, widely used.Formation of insoluble DCU byproduct, potential for racemization.[1][2]
EDCHOBt75-90Water-soluble carbodiimide and byproduct, simplifying workup.More expensive than DCC.
HBTUDIPEA80-95High efficiency, low racemization.[3]Can cause guanidinylation of the N-terminus if used in excess.
HATUDIPEA85-98Very efficient for sterically hindered couplings, minimal racemization.Higher cost.
Table 2: Troubleshooting Guide - Summary of Key Issues and Solutions
IssuePotential CauseRecommended Action
Low or No Product YieldIncomplete activation of the carboxylic acid.Ensure anhydrous conditions; consider pre-activation before adding the amine.
Steric hindrance from tert-butylamine.Use a more powerful coupling reagent like HATU; increase reaction time or temperature.
Poor quality of reagents.Use fresh, high-purity reagents.
Presence of Insoluble White PrecipitateFormation of dicyclohexylurea (DCU) from DCC.Filter the reaction mixture thoroughly before workup.
Difficulty in Product PurificationContamination with unreacted starting materials or byproducts.Optimize stoichiometry; perform aqueous washes to remove water-soluble impurities.
Co-elution of product and impurities during chromatography.Use a different solvent system for chromatography; consider recrystallization.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: N-Cbz Protection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Purification start DL-Phenylalanine step1_reagents Cbz-Cl, Na2CO3 Dioxane/Water start->step1_reagents React with step1_product N-Cbz-DL-phenylalanine step1_reagents->step1_product step2_reagents tert-Butylamine DCC, HOBt, DCM step1_product->step2_reagents Couple with step2_product Crude Product step2_reagents->step2_product workup Aqueous Workup step2_product->workup purification Column Chromatography or Recrystallization workup->purification final_product T-Butyl N-cbz-DL- phenylalaninamide purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction? check_reagents Are reagents fresh and anhydrous? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No steric_hindrance Consider steric hindrance. Is the coupling reagent strong enough? yes_reagents->steric_hindrance replace_reagents Use fresh, anhydrous reagents. no_reagents->replace_reagents yes_hindrance Yes steric_hindrance->yes_hindrance Yes no_hindrance No steric_hindrance->no_hindrance No purification_issue Difficulty in Purification? yes_hindrance->purification_issue optimize_conditions Optimize reaction conditions: - Increase reaction time - Increase temperature - Use a stronger coupling reagent (e.g., HATU) no_hindrance->optimize_conditions dcu_present Is an insoluble white precipitate (DCU) present? purification_issue->dcu_present yes_dcu Yes dcu_present->yes_dcu Yes no_dcu No dcu_present->no_dcu No filter_dcu Filter the reaction mixture thoroughly before workup. yes_dcu->filter_dcu optimize_chromatography Optimize purification: - Adjust chromatography solvent system - Consider recrystallization no_dcu->optimize_chromatography

Caption: Troubleshooting decision tree for this compound synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound are often attributed to a few key factors:

  • Incomplete Activation: The carboxylic acid of N-Cbz-DL-phenylalanine may not be fully activated. Ensure that your coupling reagents (e.g., DCC, HOBt) are of high purity and that the reaction is performed under strictly anhydrous conditions, as carbodiimides can be deactivated by moisture.

  • Steric Hindrance: Tert-butylamine is a sterically bulky amine, which can make the nucleophilic attack on the activated carboxylic acid less efficient.[4] If you are using a standard coupling reagent like DCC, consider switching to a more potent one such as HBTU or HATU, which are known to be more effective for sterically hindered couplings.

  • Suboptimal Reaction Conditions: The reaction time may be insufficient. Due to steric hindrance, the reaction may require a longer time to reach completion. Consider extending the reaction time to 48 hours or gently heating the reaction mixture.

  • Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. A slight excess of the coupling agent and the amine may be necessary to drive the reaction to completion.

Q2: I have a large amount of an insoluble white precipitate in my reaction mixture. What is it and how do I deal with it?

A2: If you are using DCC as your coupling reagent, the insoluble white precipitate is almost certainly dicyclohexylurea (DCU), a byproduct of the reaction.[2] DCU is notoriously insoluble in many common organic solvents, including DCM.

  • Removal: The most effective way to remove DCU is by filtration. After the reaction is complete, simply filter the reaction mixture through a sintered glass funnel or a pad of celite. Wash the filter cake with a small amount of the reaction solvent to recover any trapped product.

  • Alternative Reagents: To avoid the formation of an insoluble byproduct, you can use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed during the aqueous workup.

Q3: I'm having trouble purifying the final product. What are some common impurities and how can I remove them?

A3: Purification challenges can arise from several sources:

  • Unreacted Starting Materials: If the reaction did not go to completion, you may have unreacted N-Cbz-DL-phenylalanine and tert-butylamine in your crude product. A thorough aqueous workup with a basic solution (e.g., saturated sodium bicarbonate) will remove the acidic N-Cbz-DL-phenylalanine, and an acidic wash can help remove the basic tert-butylamine.

  • Coupling Reagent Byproducts: Besides DCU, other byproducts from the coupling reagents or additives can be present. HOBt is generally removed during the aqueous workup.

  • N-acylurea: A common side reaction with carbodiimides is the formation of an N-acylurea byproduct, where the activated carboxylic acid rearranges and is capped by another molecule of the carbodiimide. This impurity can sometimes be difficult to separate by column chromatography. Optimizing the reaction conditions (e.g., pre-activation with HOBt before adding the amine) can minimize its formation.

  • Purification Strategy: If column chromatography is not providing adequate separation, consider changing the eluent system. A gradient elution may be necessary. Alternatively, recrystallization from a suitable solvent system can be a highly effective method for purifying the final product.

Q4: Can I scale up this synthesis for larger quantities? What are the main challenges?

A4: Scaling up this synthesis is feasible, but there are several considerations:

  • Exothermic Reactions: The addition of DCC can be exothermic. On a larger scale, it is crucial to add the DCC solution slowly and with efficient cooling to maintain the reaction temperature and prevent side reactions.

  • Efficient Stirring: As the reaction volume increases, ensuring efficient mixing becomes critical, especially during the precipitation of DCU, which can lead to a thick slurry. Use a mechanical stirrer for larger scale reactions.

  • Filtration of DCU: Filtering large quantities of DCU can be time-consuming. Ensure you have an appropriately sized filtration apparatus.

  • Workup and Extraction: Larger scale extractions require larger glassware and can be more cumbersome. Ensure you have the appropriate equipment to handle the larger volumes.

  • Purification: Purifying large quantities of product by column chromatography can be challenging. Developing a robust recrystallization protocol at a smaller scale is highly recommended before attempting a large-scale synthesis.

Q5: Is there a risk of racemization of the phenylalanine during the coupling reaction?

A5: Yes, racemization is a potential side reaction during peptide coupling, especially when using carbodiimides. The activated carboxylic acid can form an oxazolone intermediate, which is prone to racemization.

  • Minimizing Racemization: The addition of 1-hydroxybenzotriazole (HOBt) is a standard practice to suppress racemization.[2] HOBt reacts with the initially formed O-acylisourea to form an active ester that is less prone to racemization.

  • Choice of Base: If a base is required, using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is recommended over stronger, more nucleophilic bases.

  • Low Temperature: Performing the coupling reaction at low temperatures (0 °C) helps to minimize the rate of racemization.

References

Technical Support Center: Purification of T-Butyl N-cbz-DL-phenylalaninamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of T-Butyl N-cbz-DL-phenylalaninamide.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering systematic approaches to identify and resolve them.

Issue 1: Product is an oil or waxy solid, difficult to handle.

Potential CauseSuggested Solution
Residual Solvent: The presence of residual solvent from the reaction or workup can prevent the product from solidifying.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Impurities: The presence of impurities can lower the melting point of the product, resulting in an oily or waxy consistency.Proceed with one of the purification methods outlined below (recrystallization or column chromatography) to remove impurities.
Hygroscopic Nature: The product may be hygroscopic and absorbing moisture from the atmosphere.Handle and store the product under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.

Issue 2: Low yield after purification.

Potential CauseSuggested Solution
Incomplete Reaction: The initial synthesis may not have gone to completion.Before purification, analyze the crude product by TLC or HPLC to assess the extent of reaction. If significant starting material remains, consider optimizing the reaction conditions.
Product Loss During Workup: The product may have some solubility in the aqueous layers during extraction.Minimize the volume of aqueous washes. Back-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
Improper Recrystallization Solvent: The chosen recrystallization solvent may be too good a solvent, leading to significant product loss in the mother liquor.Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Product Adsorption on Silica Gel: The product may be strongly adsorbing to the silica gel during column chromatography.Use a more polar eluent system. Consider deactivating the silica gel with a small amount of triethylamine in the eluent if the product is basic.

Issue 3: Persistent Impurities Detected by TLC/HPLC.

Impurity TypeIdentificationRemoval Strategy
Unreacted N-Cbz-DL-phenylalanine (Acidic): Typically a more polar spot on TLC than the product.Wash the organic solution of the crude product with a mild base such as 5% sodium bicarbonate solution.
Unreacted t-butylamine (Basic): May not be UV active on TLC. Can be visualized with a ninhydrin stain.Wash the organic solution of the crude product with a dilute acid such as 5% citric acid or 1M HCl.
EDC/DCU Byproducts (Urea): EDC-urea is water-soluble. DCU is a white precipitate, largely insoluble in common organic solvents.For EDC-urea, perform aqueous washes with dilute acid. For DCU, filter the crude reaction mixture before workup.
HOBt (Acidic): Can be visualized on TLC.Wash the organic solution with a mild base like 5% sodium bicarbonate solution.
N-acylurea (Side-product): A neutral impurity, often with similar polarity to the product.This can be challenging to remove by extraction. Column chromatography is typically the most effective method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities are typically unreacted starting materials (N-Cbz-DL-phenylalanine and t-butylamine) and byproducts from the coupling reagents used in the synthesis. If you used a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), you can expect the corresponding urea byproduct, which is water-soluble. If HOBt (Hydroxybenzotriazole) was used as an additive, it might also be present as an impurity. A potential side-product from the carbodiimide coupling is the N-acylurea, which can be difficult to separate.

Q2: My TLC shows a major spot for the product, but also a faint spot near the baseline. What could this be?

A2: A spot near the baseline on a normal phase silica TLC plate typically indicates a very polar compound. This could be the unreacted N-Cbz-DL-phenylalanine starting material, which is a carboxylic acid. To confirm, you can co-spot your crude material with the N-Cbz-DL-phenylalanine starting material.

Q3: How can I effectively remove the urea byproduct from an EDC coupling reaction?

A3: The urea byproduct from EDC is soluble in water, especially at acidic pH. During your workup, washing the organic layer containing your product with a dilute acid solution (e.g., 1M HCl or 5% citric acid) will protonate the urea, enhancing its solubility in the aqueous phase and facilitating its removal.

Q4: What is a good starting point for developing a recrystallization procedure?

A4: A good starting point for recrystallization is to test the solubility of your crude product in a range of solvents with varying polarities. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when heated. Common solvents to screen for N-protected amino acid derivatives include ethyl acetate, isopropyl alcohol, ethanol, and mixtures of a soluble solvent with an anti-solvent (e.g., ethyl acetate/hexanes or dichloromethane/hexanes).

Q5: When should I choose column chromatography over recrystallization?

A5: Column chromatography is generally preferred when you have multiple impurities with polarities similar to your product, or if your product is an oil and cannot be recrystallized. Recrystallization is often a more efficient and scalable method for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles.

Experimental Protocols

Protocol 1: Purification by Aqueous Workup and Recrystallization

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL per gram of crude product) to remove basic impurities.

  • Base Wash: Wash the organic layer with 5% sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per gram of crude product) to remove acidic impurities.

  • Brine Wash: Wash the organic layer with saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid.

  • Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum.

Protocol 2: Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM).

  • Column Packing: Pack a silica gel column with a suitable solvent system, for example, a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).

  • Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodPurity Before (%)Purity After (%)Yield (%)Throughput
Recrystallization85>9875High
Flash Chromatography85>9965Medium
Preparative HPLC95>99.580Low

Note: The data presented are illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product workup Aqueous Workup (Acid/Base Washes) start->workup recrystallization Recrystallization workup->recrystallization chromatography Flash Chromatography workup->chromatography analysis Purity Check (TLC/HPLC) recrystallization->analysis chromatography->analysis product Pure Product analysis->product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Impure Product is_solid Is the product a solid? start->is_solid oily_product Troubleshoot Oily Product: - Check for residual solvent - Consider impurities - Assess hygroscopicity is_solid->oily_product No purification_choice Choose Purification Method is_solid->purification_choice Yes oily_product->purification_choice recrystallize Recrystallization purification_choice->recrystallize Solid chromatography Column Chromatography purification_choice->chromatography Oil or Complex Mixture low_yield Low Yield? recrystallize->low_yield chromatography->low_yield troubleshoot_yield Troubleshoot Low Yield: - Check mother liquor/fractions - Optimize solvent/eluent - Verify reaction completion low_yield->troubleshoot_yield Yes pure_product Pure Product low_yield->pure_product No troubleshoot_yield->pure_product

Caption: Decision tree for troubleshooting the purification process.

Validation & Comparative

A Comparative Guide to N-Terminal Protected Phenylalaninamides: T-Butyl N-Cbz-DL-Phenylalaninamide vs. Boc-DL-Phenylalaninamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the selection of appropriate protecting groups for amino acids is a critical determinant of experimental success. This guide provides an objective, data-supported comparison of two commonly utilized N-terminally protected phenylalanine derivatives: T-Butyl N-carbobenzyloxy-DL-phenylalaninamide (Cbz-DL-Phe-NH-tBu) and N-tert-butoxycarbonyl-DL-phenylalaninamide (Boc-DL-Phe-NH2). This comparison aims to assist researchers in making informed decisions for their specific applications, from peptide synthesis to the development of enzyme inhibitors.

Physicochemical Properties: A Tabular Comparison

The fundamental physicochemical properties of these compounds influence their handling, solubility, and reactivity. Below is a summary of available data for the parent N-protected amino acids, which serve as the precursors to the corresponding amides. The properties of the amides are expected to follow similar trends.

PropertyN-Cbz-DL-phenylalanineBoc-DL-phenylalanine
Molecular Formula C₁₇H₁₇NO₄[1]C₁₄H₁₉NO₄[2][3]
Molecular Weight 299.32 g/mol [1][4]265.31 g/mol [2][3]
Melting Point 85-88 °C[4]145-151 °C[2]
Appearance White amorphous powder[5]White to off-white powder
Solubility Soluble in methanol, slightly soluble in water.[4]Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[6]
pKa 3.86 ± 0.10 (Predicted)[4]3.88 ± 0.10 (Predicted)

Performance and Applications: A Comparative Overview

While direct comparative studies on the amide derivatives are scarce, the well-established characteristics of the Cbz and Boc protecting groups allow for a robust evaluation of their respective performance in various applications.

Stability:

  • Boc-DL-phenylalaninamide: The Boc group is stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[] This stability allows for orthogonal protection strategies in complex syntheses. However, it is sensitive to acidic conditions and is readily cleaved by acids such as trifluoroacetic acid (TFA).[]

  • T-Butyl N-Cbz-DL-phenylalaninamide: The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation.[8] This provides an alternative deprotection strategy that is orthogonal to acid-labile protecting groups like Boc. The tert-butyl group on the amide nitrogen would likely confer increased steric hindrance and potentially enhanced metabolic stability.

Applications in Synthesis and Biology:

Both Cbz- and Boc-protected phenylalanine derivatives are extensively used in:

  • Peptide Synthesis: They serve as fundamental building blocks for the assembly of peptides. The choice between Boc and Cbz often depends on the overall synthetic strategy, particularly the nature of other protecting groups on the peptide chain.

  • Enzyme Inhibition Studies: These compounds and the peptides derived from them are frequently employed to probe the active sites of enzymes, such as proteases and carbonic anhydrase.[9] For instance, novel benzothiazole derivatives incorporating protected phenylalanine have been synthesized and evaluated for their carbonic anhydrase inhibition activity.[9]

  • Drug Development: As precursors to bioactive peptides and small molecules, they are integral to the development of therapeutics for a range of conditions, including metabolic disorders and infectious diseases.[10]

The presence of a bulky t-butyl group on the amide of Cbz-DL-phenylalaninamide may enhance its metabolic stability, a desirable feature in drug design.[11]

Experimental Protocols

Detailed methodologies for key experiments involving these compounds are crucial for reproducibility. Below are representative protocols for the coupling and deprotection of N-Cbz and N-Boc protected phenylalanine.

Experimental Protocol 1: Amide Bond Formation using Boc-DL-phenylalanine

This protocol outlines a general procedure for the coupling of an N-Boc protected amino acid to an amine.

Materials:

  • Boc-DL-phenylalanine

  • Amine substrate

  • Coupling agents: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt)

  • Base: N,N-diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve Boc-DL-phenylalanine (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine substrate (1.2 eq) to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring completion by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Deprotection of Boc-DL-phenylalaninamide

This protocol describes the removal of the Boc protecting group.

Materials:

  • Boc-DL-phenylalaninamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene or DCM several times to remove residual TFA.

  • The resulting amine salt can be used directly in the next coupling step after neutralization or purified as required.

Experimental Protocol 3: Deprotection of N-Cbz-DL-phenylalaninamide

This protocol details the removal of the Cbz protecting group via catalytic hydrogenation.

Materials:

  • N-Cbz-DL-phenylalaninamide

  • Palladium on carbon (10% Pd/C)

  • Solvent: Methanol or ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected peptide in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizing the Chemistry: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated.

G Chemical Structures cluster_0 This compound cluster_1 Boc-DL-phenylalaninamide Cbz_Phe_NH_tBu Boc_Phe_NH2

Caption: Chemical structures of the core protected amino acid derivatives.

Peptide_Synthesis_Workflow start Start with Resin-Bound Amino Acid deprotection N-terminal Deprotection (e.g., TFA for Boc, H₂/Pd for Cbz) start->deprotection wash1 Wash deprotection->wash1 coupling Couple next Protected Amino Acid (e.g., HBTU/HOBt) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection for next residue cleavage Final Cleavage from Resin & Side-Chain Deprotection repeat->cleavage synthesis complete

Caption: A generalized workflow for solid-phase peptide synthesis.

Comparison_Logic Protecting Group Selection Logic choice Choice of Protecting Group for Phenylalaninamide acid_labile Are other protecting groups acid-labile? choice->acid_labile hydrogenation_sensitive Are other groups sensitive to hydrogenation? acid_labile->hydrogenation_sensitive No use_cbz Use Cbz-Phe-NH-tBu acid_labile->use_cbz Yes use_boc Use Boc-Phe-NH2 hydrogenation_sensitive->use_boc Yes consider_both Either may be suitable hydrogenation_sensitive->consider_both No

Caption: Decision logic for selecting a protecting group strategy.

Conclusion

The choice between this compound and Boc-DL-phenylalaninamide is contingent upon the specific requirements of the synthetic route or biological assay. Boc-DL-phenylalaninamide is favored when acid-lability for deprotection is desired and when catalytic hydrogenation is not a viable option due to the presence of other sensitive functional groups. Conversely, this compound is the superior choice when acid-stable N-terminal protection is necessary, and its deprotection via hydrogenation offers a mild and orthogonal approach. The potential for increased metabolic stability due to the t-butyl amide group may also be a significant advantage in drug development contexts. By carefully considering the data and protocols presented in this guide, researchers can optimize their experimental designs and achieve their scientific objectives with greater efficiency and success.

References

A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: The Efficacy of Cbz vs. Boc and Fmoc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is paramount to the successful synthesis of peptides and complex organic molecules. This guide provides an objective comparison of the benzyloxycarbonyl (Cbz) protecting group, as exemplified in T-Butyl N-cbz-DL-phenylalaninamide, with two other industry-standard protecting groups: tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The comparison is supported by experimental data and detailed protocols to inform the selection of the most efficacious strategy for your research needs.

Introduction to Amine Protecting Groups

In peptide synthesis, the protection of the α-amino group of an amino acid is a critical step to prevent unwanted side reactions during peptide bond formation. The ideal protecting group should be easy to introduce, stable under coupling conditions, and readily removable under mild conditions that do not compromise the integrity of the peptide chain. The choice of protecting group dictates the overall synthetic strategy, particularly concerning orthogonality, which allows for the selective deprotection of one group in the presence of others.[1]

The Cbz group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide chemistry.[2] It is a benzyl carbamate that is typically stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[3] The Boc group is an acid-labile protecting group, while the Fmoc group is base-labile.[] This difference in lability is the cornerstone of orthogonal strategies in peptide synthesis.[2][3]

Comparison of Cbz, Boc, and Fmoc Protecting Groups

The selection of an appropriate protecting group is contingent on the specific requirements of the synthetic route, including the nature of the amino acid sequence, the desired scale of the synthesis, and the presence of other sensitive functional groups.

FeatureCbz (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Introduction Reagent Benzyl chloroformate (Cbz-Cl) or N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)Di-tert-butyl dicarbonate (Boc₂O)9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Protection Conditions Typically aqueous basic conditions (Schotten-Baumann)Aqueous basic or organic solvent with a baseAqueous basic conditions (Schotten-Baumann)
Stability Stable to mild acid and base.Stable to base and catalytic hydrogenolysis. Labile to strong acids.Stable to acid and catalytic hydrogenolysis. Labile to bases (e.g., piperidine).
Deprotection Conditions Catalytic hydrogenolysis (H₂/Pd-C), strong acid (HBr/AcOH), or dissolving metal reduction (Na/NH₃).[5]Strong acid (e.g., trifluoroacetic acid - TFA).[]Mild base (e.g., 20% piperidine in DMF).[]
Orthogonality Orthogonal to Boc and Fmoc.Orthogonal to Cbz and Fmoc.Orthogonal to Cbz and Boc.
Typical Yield (Protection) >90%[3]78-87% for Phenylalanine>90%
Typical Yield (Deprotection) >95%[6]>95%>95%

Experimental Protocols

The following protocols are representative methods for the protection of DL-phenylalanine, its coupling to tert-butylamine, and the subsequent deprotection.

I. Protection of DL-Phenylalanine

A. N-Cbz-DL-phenylalanine Synthesis

  • Materials: DL-Phenylalanine, Sodium Bicarbonate (NaHCO₃), Benzyl Chloroformate (Cbz-Cl), Tetrahydrofuran (THF), Water, Ethyl Acetate (AcOEt), Brine.

  • Procedure:

    • Dissolve DL-Phenylalanine (1.0 eq) and NaHCO₃ (2.0 eq) in a 2:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add Cbz-Cl (1.5 eq) dropwise to the stirred solution at 0 °C.

    • Allow the reaction to stir at 0 °C for 20 hours.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the resulting residue by silica gel column chromatography (e.g., 40% AcOEt/n-hexane) to yield N-Cbz-DL-phenylalanine.[3]

B. N-Boc-DL-phenylalanine Synthesis

  • Materials: DL-Phenylalanine, Triethylamine (NEt₃), tert-Butyl Alcohol, Di-tert-butyl dicarbonate (Boc₂O), Potassium Hydrogen Sulfate (KHSO₄), Ethyl Ether.

  • Procedure:

    • Suspend DL-Phenylalanine (1.0 eq) in a mixture of water and tert-butyl alcohol.

    • Add triethylamine (1.0 eq) and stir until a clear solution is obtained.

    • Add Boc₂O (1.0 eq) dropwise to the solution. A white precipitate may form.

    • Stir the reaction mixture overnight at room temperature.

    • Acidify the aqueous layer to pH 1-1.5 with a KHSO₄ solution.

    • Extract the mixture with ethyl ether.

    • Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-DL-phenylalanine.

C. N-Fmoc-DL-phenylalanine Synthesis

  • Materials: DL-Phenylalanine, Sodium Bicarbonate (NaHCO₃), N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Tetrahydrofuran (THF), Water, Diethyl Ether, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve DL-Phenylalanine (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

    • Extract with diethyl ether to remove impurities.

    • Acidify the aqueous layer to pH 1 with 1 M HCl.

    • Extract the product into an organic solvent, dry, and concentrate to yield N-Fmoc-DL-phenylalanine.

II. Amide Coupling: Synthesis of T-Butyl N-protected-DL-phenylalaninamide
  • Materials: N-protected-DL-phenylalanine (Cbz, Boc, or Fmoc), N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Tert-butylamine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-protected-DL-phenylalanine (1.0 eq), HOBt (1.1 eq), and tert-butylamine (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography.

III. Deprotection of the Amine Group

A. Cbz-Deprotection (Hydrogenolysis)

  • Materials: N-Cbz-DL-phenylalanine-t-butylamide, Palladium on carbon (10% Pd/C), Methanol (MeOH).

  • Procedure:

    • Dissolve the N-Cbz protected peptide in methanol.

    • Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

    • Monitor the reaction by TLC until completion.

    • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate in vacuo to obtain the deprotected product.[3]

B. Boc-Deprotection

  • Materials: N-Boc-DL-phenylalanine-t-butylamide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected peptide in DCM.

    • Add an equal volume of TFA to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Concentrate the reaction mixture in vacuo to remove TFA and DCM.

    • Co-evaporate with toluene to remove residual TFA.

    • The product is typically obtained as a TFA salt and can be used directly or neutralized.

C. Fmoc-Deprotection

  • Materials: N-Fmoc-DL-phenylalanine-t-butylamide, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Fmoc protected peptide in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Concentrate the reaction mixture in vacuo.

    • Purify the product to remove the dibenzofulvene-piperidine adduct.

Visualizing the Workflow and Applications

Experimental Workflows

The following diagrams illustrate the general workflows for the protection-coupling-deprotection sequence using Cbz, Boc, and Fmoc protecting groups.

Protection_Coupling_Deprotection_Workflow cluster_Cbz Cbz Strategy cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Phe_Cbz Phenylalanine Cbz_Cl Cbz-Cl, Base Cbz_Phe N-Cbz-Phe Cbz_Cl->Cbz_Phe tBuNH2_Cbz t-BuNH₂, DCC/HOBt Cbz_Phe_tBu N-Cbz-Phe-tBu-amide tBuNH2_Cbz->Cbz_Phe_tBu H2_PdC H₂/Pd-C Phe_tBu_Cbz Phe-tBu-amide H2_PdC->Phe_tBu_Cbz Phe_Boc Phenylalanine Boc2O Boc₂O, Base Boc_Phe N-Boc-Phe Boc2O->Boc_Phe tBuNH2_Boc t-BuNH₂, DCC/HOBt Boc_Phe_tBu N-Boc-Phe-tBu-amide tBuNH2_Boc->Boc_Phe_tBu TFA TFA Phe_tBu_Boc Phe-tBu-amide TFA->Phe_tBu_Boc Phe_Fmoc Phenylalanine Fmoc_OSu Fmoc-OSu, Base Fmoc_Phe N-Fmoc-Phe Fmoc_OSu->Fmoc_Phe tBuNH2_Fmoc t-BuNH₂, DCC/HOBt Fmoc_Phe_tBu N-Fmoc-Phe-tBu-amide tBuNH2_Fmoc->Fmoc_Phe_tBu Piperidine Piperidine Phe_tBu_Fmoc Phe-tBu-amide Piperidine->Phe_tBu_Fmoc

Caption: General workflows for the synthesis of a phenylalaninamide using Cbz, Boc, and Fmoc strategies.

Orthogonal Protection Strategy

The differential stability of Cbz, Boc, and Fmoc groups allows for their simultaneous use in a molecule, enabling the selective deprotection of one amino group while others remain protected. This is a powerful tool in the synthesis of complex peptides, such as those with side-chain modifications or cyclic peptides.

Orthogonal_Strategy cluster_deprotection Selective Deprotection Start Peptide with Cbz, Boc, and Fmoc groups TFA TFA (acid) Start->TFA Piperidine Piperidine (base) Start->Piperidine H2_PdC H₂/Pd-C (hydrogenolysis) Start->H2_PdC Boc_removed Peptide with Cbz and Fmoc groups TFA->Boc_removed Fmoc_removed Peptide with Cbz and Boc groups Piperidine->Fmoc_removed Cbz_removed Peptide with Boc and Fmoc groups H2_PdC->Cbz_removed

Caption: Orthogonal deprotection of Cbz, Boc, and Fmoc groups based on their chemical lability.

Application in Studying Signaling Pathways

Synthetic peptides, created using the methodologies described above, are invaluable tools for studying cellular signaling pathways such as the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth and metabolism. For instance, a synthetic peptide corresponding to a phosphorylation site of an mTOR substrate can be used to develop antibodies or to study the kinetics of the kinase.

mTOR_Pathway_Study cluster_synthesis Peptide Synthesis cluster_application Application in mTOR Signaling Research Amino_Acid Protected Amino Acids (e.g., Cbz-Phe) SPPS Solid-Phase Peptide Synthesis Amino_Acid->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purified_Peptide Purified Synthetic Peptide Cleavage->Purified_Peptide mTORC1 mTORC1 Kinase Purified_Peptide->mTORC1  Inhibitor/Modulator Screening Substrate Substrate Protein (e.g., 4E-BP1) Purified_Peptide->Substrate  Antibody Generation (using peptide as antigen) Phosphorylation Phosphorylation mTORC1->Phosphorylation Substrate->Phosphorylation

References

Comparative Guide to the Characterization and Purity Validation of T-Butyl N-cbz-DL-phenylalaninamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and purity validation of T-Butyl N-cbz-DL-phenylalaninamide, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, present comparative data, and offer insights into the strengths and limitations of each technique, enabling researchers to select the most appropriate methods for their specific needs.

Introduction

This compound is a protected amino acid amide crucial for the synthesis of various peptide-based active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to ensure its quality. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA) for this purpose.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity determination depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or assessment of chiral purity. The following table summarizes the performance of key analytical methods for the analysis of this compound.

Table 1: Comparison of Analytical Techniques for Purity Assessment

Analytical TechniquePurity DeterminationImpurity ProfilingIdentificationQuantitationChiral PurityThroughput
HPLC-UV ExcellentGoodLimitedExcellentPossible with Chiral ColumnHigh
UPLC-MS ExcellentExcellentExcellentGoodPossible with Chiral ColumnHigh
¹H NMR GoodGoodExcellentGood (qNMR)Possible with Chiral ReagentsMedium
Amino Acid Analysis (AAA) Good (Peptide Content)LimitedNot ApplicableGoodNot ApplicableMedium

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of N-protected amino acids and peptides and may require optimization for specific laboratory conditions.[1][2]

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for routine purity analysis and quantitation.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Elution:

Time (min) %A %B
0 90 10
25 10 90
30 10 90
31 90 10

| 40 | 90 | 10 |

Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the mobile phase A to a concentration of 1 mg/mL.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This technique provides higher resolution and the ability to identify impurities by mass.

Instrumentation:

  • UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) %A %B
0 95 5
10 5 95
12 5 95
12.1 95 5

| 15 | 95 | 5 |

Flow Rate: 0.4 mL/min Ionization Mode: Electrospray Ionization (ESI), Positive Mode Mass Range: m/z 100-1000 Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.

Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require a reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of an internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • Pulse sequence with a long relaxation delay (e.g., 30s) to ensure full relaxation of all protons.

  • Acquire a sufficient number of scans for a good signal-to-noise ratio.

Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the weighed amounts of the sample and the internal standard.

Data Presentation

The following tables present representative data that could be obtained from the analysis of a typical batch of this compound.

Table 2: HPLC Purity and Impurity Profile

PeakRetention Time (min)Area (%)Possible Identity
15.20.15Phenylalanine
212.80.30N-cbz-DL-phenylalanine
318.5 99.50 This compound
421.10.05Di-acylated byproduct

Table 3: UPLC-MS Impurity Identification

Retention Time (min)Observed m/zProposed FormulaPossible Identity
1.8166.0863C₉H₁₂NO₂Phenylalanine
6.5300.1229C₁₇H₁₈NO₄N-cbz-DL-phenylalanine
8.9 355.1962 C₂₁H₂₇N₂O₃ This compound

Visualizations

The following diagrams illustrate the experimental workflow for purity validation and a potential signaling pathway where a downstream product might be involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Reporting sample T-Butyl N-cbz-DL- phenylalaninamide Sample dissolution Dissolution in Appropriate Solvent sample->dissolution hplc HPLC-UV dissolution->hplc Purity & Quantitation uplc_ms UPLC-MS dissolution->uplc_ms Impurity ID nmr NMR dissolution->nmr Structure & Purity integration Peak Integration & Purity Calculation hplc->integration identification Impurity Identification uplc_ms->identification report Certificate of Analysis nmr->report integration->report identification->report

Caption: Experimental workflow for purity validation.

signaling_pathway drug_product Peptide Drug Product (Synthesized from Intermediate) receptor Cell Surface Receptor drug_product->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade cellular_response Cellular Response kinase_cascade->cellular_response

Caption: Example signaling pathway of a final drug product.

References

Comparative Analysis of the Bioactivity of Phenylalaninamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of N-acylated phenylalaninamide derivatives, with a focus on anticancer and anti-inflammatory properties. Due to a lack of specific published data on T-Butyl N-cbz-DL-phenylalaninamide derivatives, this guide focuses on structurally related compounds to provide insights into their therapeutic potential.

This guide offers a comparative analysis of the biological activities of various derivatives of phenylalaninamide, a core structural motif in medicinal chemistry. While specific research on this compound derivatives is not publicly available, this report summarizes the biological evaluation of closely related compounds, providing valuable insights for researchers, scientists, and drug development professionals. The focus is on anticancer and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and relevant biological pathways.

Anti-inflammatory Activity of Tert-Butyl Phenylcarbamate Derivatives

A study by Bhookya et al. investigated a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives for their in vivo anti-inflammatory activity.[1][2] The researchers synthesized a series of ten compounds (4a-4j) and evaluated their ability to reduce carrageenan-induced paw edema in rats, a common model for acute inflammation.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory activity of the synthesized compounds was compared to the standard drug indomethacin. The percentage of inhibition of paw edema was measured at different time intervals. The most significant results were observed after 12 hours.

CompoundSubstitution on Benzamido Ring% Inhibition of Paw Edema (after 12h)
4a 2,4-dichloro54.130%
4b 4-methoxy40.108%
4c 4-chloro46.521%
4d 2-chloro53.586%
4e 4-nitro39.021%
4f 2-nitro53.804%
4g 3-nitro46.521%
4h 3-bromo53.369%
4i 2,4-dihydroxy54.239%
4j 4-hydroxy53.586%
Indomethacin Standard Drug54.239%

Data sourced from Bhookya et al.[1][2]

Compounds 4i (2,4-dihydroxy) and 4a (2,4-dichloro) exhibited the most potent anti-inflammatory activity, comparable to the standard drug indomethacin.[1][2] The study suggests that the nature and position of the substituent on the benzamido ring play a crucial role in the anti-inflammatory potency of these derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

The in vivo anti-inflammatory activity was determined using the carrageenan-induced rat paw edema model.

  • Animal Model: Wistar albino rats of either sex weighing between 150-200g were used.

  • Grouping: The animals were divided into groups, including a control group, a standard group (receiving indomethacin), and test groups (receiving the synthesized compounds).

  • Induction of Edema: Acute inflammation was induced by sub-plantar injection of 0.1 mL of 1% w/v carrageenan solution in normal saline into the left hind paw of each rat.

  • Drug Administration: The test compounds and the standard drug were administered orally at a dose of 10 mg/kg body weight, 1 hour before the carrageenan injection.

  • Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, 6, and 12 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema was calculated for each group with respect to the control group.

Anticancer Activity of Benzothiazole and Benzofuran Derivatives

While direct data on the anticancer activity of this compound derivatives is unavailable, studies on other heterocyclic derivatives provide insights into potential anticancer applications of complex organic molecules.

A recent study explored the dual anti-inflammatory and anticancer activities of novel benzothiazole derivatives.[3] Another research focused on the synthesis and evaluation of substituted benzofuran piperazines as potential anticancer agents.[4] These studies highlight the importance of specific structural motifs in conferring cytotoxicity against cancer cell lines. For instance, a lead benzofuran piperazine compound demonstrated significant in vivo anticancer efficacy in a xenograft model of human breast cancer (MDA-MB-231).[4]

Antimicrobial Activity of N-Substituted Amino Acid and Triazole Derivatives

The antimicrobial potential of derivatives of amino acids and other nitrogen-containing heterocycles has also been a subject of investigation. A study on N-substituted-β-amino acid derivatives containing various heterocyclic moieties reported significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger.[5]

Another research focused on o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs, which were screened for their antibacterial and antifungal properties.[6] Two compounds, 4k and 5f , showed maximum potency against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/ml, which is comparable to the standard drug ciprofloxacin.[6]

Experimental Protocol: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Microorganisms: A panel of pathogenic bacteria and fungi are used.

  • Culture Preparation: The microorganisms are cultured in appropriate broth overnight. The turbidity of the bacterial and fungal suspensions is adjusted to a specific standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms

The detailed signaling pathways for the specific this compound derivatives are not available. However, for the structurally related anti-inflammatory compounds, the likely mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[1] For anticancer agents, various mechanisms are possible, including the induction of apoptosis (programmed cell death) and the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival, such as the AKT and ERK pathways.[3][7]

Below is a generalized workflow for the synthesis and biological evaluation of novel chemical derivatives, which would be applicable to the study of this compound derivatives.

G General Workflow for Synthesis and Biological Evaluation of Novel Derivatives cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., DL-Phenylalaninamide) Reaction1 N-protection (Cbz group) Start->Reaction1 Step 1 Reaction2 Amide formation with T-Butyl group Reaction1->Reaction2 Step 2 Reaction3 Synthesis of Derivatives Reaction2->Reaction3 Step 3 Purification Purification and Characterization Reaction3->Purification Step 4 Screening In vitro Screening (Anticancer, Antimicrobial, etc.) Purification->Screening Test Compounds Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In vivo Studies (e.g., Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical derivatives.

Conclusion

While the biological activity of this compound derivatives remains to be specifically investigated, the analysis of structurally related compounds provides a strong rationale for their potential as bioactive molecules. The presence of the phenylalaninamide backbone, coupled with the N-Cbz and tert-butyl groups, suggests that these derivatives could exhibit interesting pharmacological properties, particularly in the areas of anti-inflammatory and anticancer research. Future studies are warranted to synthesize and evaluate this specific class of compounds to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for designing and conducting such investigations.

References

Comparative analysis of T-Butyl N-cbz-DL-phenylalaninamide synthesis routes.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specific amide derivatives of amino acids is a cornerstone of medicinal chemistry and drug development. T-Butyl N-cbz-DL-phenylalaninamide is a valuable building block, incorporating the versatile carbobenzyloxy (Cbz) protecting group, a racemic phenylalanine core, and a sterically demanding tert-butyl amide. The selection of an appropriate synthetic route is critical for achieving high yield, purity, and cost-effectiveness. This guide provides a comparative analysis of common synthesis routes for this compound, supported by experimental data from analogous reactions and established protocols.

Comparative Analysis of Synthesis Routes

The synthesis of this compound involves the coupling of N-Cbz-DL-phenylalanine with tert-butylamine. Several established peptide coupling methods can be employed for this transformation. Below is a summary of four prominent methods with their respective advantages and disadvantages.

Synthesis RouteCoupling Reagent/MethodTypical Yield (%)[1][2]Reaction Time (h)[1][2]Key AdvantagesKey Disadvantages
Route 1 TBTU/DIPEA85-953-24High yield, low racemization for Cbz-protected amino acids, fast reaction times.[1][2]Reagent can be expensive, requires careful handling.
Route 2 T3P/DIPEA80-9024High yield, optically pure products with Cbz-protection, broad substrate scope.[1]May require longer reaction times compared to TBTU.
Route 3 EDC/HOBt70-8512-48Readily available and cost-effective reagents, byproducts are water-soluble and easily removed.Can be sluggish with sterically hindered amines, potential for side reactions.
Route 4 Mixed Anhydride (Isobutyl Chloroformate)65-802-4Fast reaction at low temperatures, cost-effective.Higher risk of racemization, requires careful temperature control.

Note: The yields and reaction times are based on literature values for similar amide coupling reactions, particularly with N-Cbz protected amino acids. Actual results for the synthesis of this compound may vary depending on specific reaction conditions and scale.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Route 1: TBTU Coupling

This method utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a highly efficient coupling reagent.

Protocol:

  • Dissolve N-Cbz-DL-phenylalanine (1.0 eq) in dry N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add TBTU (1.1 eq) to the mixture and stir for another 10 minutes to activate the carboxylic acid.

  • Add tert-butylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 3-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Route 2: T3P Coupling

Propylphosphonic anhydride (T3P) is a versatile and powerful coupling reagent suitable for a wide range of amide bond formations.

Protocol:

  • Dissolve N-Cbz-DL-phenylalanine (1.0 eq) and tert-butylamine (1.2 eq) in a suitable aprotic solvent such as ethyl acetate or dichloromethane.

  • Add DIPEA (3.0 eq) to the solution.

  • Add a 50% solution of T3P in ethyl acetate (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Route 3: EDC/HOBt Coupling

This classic method employs a water-soluble carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation with minimal racemization.

Protocol:

  • Dissolve N-Cbz-DL-phenylalanine (1.0 eq) and HOBt (1.2 eq) in dry DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the mixture and stir for 30 minutes at 0 °C.

  • Add tert-butylamine (1.1 eq) followed by DIPEA (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Route 4: Mixed Anhydride Method

This method involves the formation of a mixed anhydride from N-Cbz-DL-phenylalanine and a chloroformate, which then reacts with tert-butylamine.

Protocol:

  • Dissolve N-Cbz-DL-phenylalanine (1.0 eq) in dry tetrahydrofuran (THF) and cool to -15 °C.

  • Add N-methylmorpholine (NMM) (1.0 eq) to the solution.

  • Slowly add isobutyl chloroformate (1.0 eq) while maintaining the temperature at -15 °C.

  • Stir the mixture for 15 minutes to form the mixed anhydride.

  • In a separate flask, dissolve tert-butylamine (1.2 eq) in cold THF.

  • Add the solution of tert-butylamine to the mixed anhydride solution at -15 °C.

  • Stir the reaction mixture at -15 °C for 1 hour and then allow it to warm to room temperature for an additional 2-3 hours.

  • Filter off the N-methylmorpholine hydrochloride precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of each synthetic route.

TBTU_Coupling cluster_start Starting Materials cluster_reaction Reaction cluster_end Workup & Purification Phe N-Cbz-DL-phenylalanine Activation Activation (DMF, RT) Phe->Activation tBuNH2 tert-Butylamine Coupling Coupling (RT, 3-24h) tBuNH2->Coupling TBTU TBTU TBTU->Activation DIPEA DIPEA DIPEA->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for TBTU-mediated synthesis.

T3P_Coupling cluster_start Starting Materials cluster_reaction Reaction cluster_end Workup & Purification Phe N-Cbz-DL-phenylalanine Reaction One-pot Coupling (0°C to RT, 24h) Phe->Reaction tBuNH2 tert-Butylamine tBuNH2->Reaction T3P T3P T3P->Reaction DIPEA DIPEA DIPEA->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for T3P-mediated synthesis.

EDC_HOBt_Coupling cluster_start Starting Materials cluster_reaction Reaction cluster_end Workup & Purification Phe N-Cbz-DL-phenylalanine Activation Activation (DMF, 0°C) Phe->Activation tBuNH2 tert-Butylamine Coupling Coupling (RT, 12-48h) tBuNH2->Coupling EDC EDC·HCl EDC->Activation HOBt HOBt HOBt->Activation DIPEA DIPEA DIPEA->Coupling Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for EDC/HOBt-mediated synthesis.

Mixed_Anhydride cluster_start Starting Materials cluster_reaction Reaction cluster_end Workup & Purification Phe N-Cbz-DL-phenylalanine Anhydride Mixed Anhydride Formation (THF, -15°C) Phe->Anhydride tBuNH2 tert-Butylamine Coupling Aminolysis (-15°C to RT) tBuNH2->Coupling Chloroformate Isobutyl Chloroformate Chloroformate->Anhydride NMM NMM NMM->Anhydride Anhydride->Coupling Filtration Filtration Coupling->Filtration Workup Aqueous Workup & Extraction Filtration->Workup Purification Recrystallization/ Chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for the Mixed Anhydride method.

References

Spectroscopic comparison of T-Butyl N-cbz-DL-phenylalaninamide and its enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of racemic T-Butyl N-cbz-DL-phenylalaninamide and its individual enantiomers, the L- and D-forms. The objective is to delineate the expected spectroscopic similarities and differences, offering a framework for the characterization and chiral discrimination of these compounds. The data presented herein is a representative compilation based on established principles of stereochemistry and spectroscopy of related N-protected amino acid derivatives.

Introduction

T-Butyl N-cbz-phenylalaninamide is a chiral molecule existing as two non-superimposable mirror images, the L- and D-enantiomers. The racemic mixture, DL-phenylalaninamide, is an equimolar combination of both. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and chiral selectors differs. Spectroscopic techniques are pivotal in distinguishing between the racemic mixture and the pure enantiomers. This guide focuses on a comparative analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound and its L- and D-enantiomers.

Table 1: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts (in ppm)

Assignment T-Butyl N-cbz-L-phenylalaninamide T-Butyl N-cbz-D-phenylalaninamide This compound Notes
¹H-NMR In an achiral solvent, the spectra of the L- and D-enantiomers are identical. The spectrum of the racemic mixture is also identical to the pure enantiomers.[1][2]
Cbz-CH₂~5.1~5.1~5.1Singlet
Phenyl-H~7.2-7.4~7.2-7.4~7.2-7.4Multiplet
α-CH~4.4~4.4~4.4Multiplet
β-CH₂~3.0-3.2~3.0-3.2~3.0-3.2Multiplet
NH (amide)~6.5~6.5~6.5Broad singlet
NH₂ (amide)~7.0, ~7.5~7.0, ~7.5~7.0, ~7.5Two broad singlets
t-Butyl-CH₃~1.4~1.4~1.4Singlet
¹³C-NMR Similar to ¹H-NMR, spectra are identical in an achiral solvent.
C=O (Cbz)~156~156~156
C=O (amide)~173~173~173
Cbz-CH₂~67~67~67
Phenyl-C~127-136~127-136~127-136
α-C~56~56~56
β-C~38~38~38
t-Butyl-C~81~81~81
t-Butyl-CH₃~28~28~28

Note: With the use of a chiral solvating agent, separate signals for the L- and D-enantiomers would be expected in the NMR spectra of the racemic mixture.[3][4][5]

Table 2: Key Infrared (IR) Absorption Frequencies (in cm⁻¹)

Functional Group T-Butyl N-cbz-L-phenylalaninamide T-Butyl N-cbz-D-phenylalaninamide This compound Vibrational Mode
N-H (Cbz)~3300~3300~3300Stretching
N-H (Amide)~3400, ~3200~3400, ~3200~3400, ~3200Asymmetric & Symmetric Stretching
C-H (Aromatic)~3030~3030~3030Stretching
C-H (Aliphatic)~2970~2970~2970Stretching
C=O (Cbz)~1690~1690~1690Stretching
C=O (Amide I)~1650~1650~1650Stretching
N-H (Amide II)~1530~1530~1530Bending
C=C (Aromatic)~1495, ~1455~1495, ~1455~1495, ~1455Stretching

Note: The IR spectra of the enantiomers and the racemic mixture are expected to be identical as IR spectroscopy is insensitive to chirality.[6][7]

Table 3: Expected Circular Dichroism (CD) Spectral Data

Compound λmax (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Notes
T-Butyl N-cbz-L-phenylalaninamide~210-220Positive Cotton EffectThe L-enantiomer is expected to show a positive Cotton effect.[8][9][10]
T-Butyl N-cbz-D-phenylalaninamide~210-220Negative Cotton EffectThe D-enantiomer should exhibit a mirror-image spectrum with a negative Cotton effect of equal magnitude.[10][11]
This compound-0The racemic mixture, being optically inactive, will show no CD signal.[10]

Experimental Protocols

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain high-resolution ¹H and ¹³C spectra for structural elucidation and to distinguish between enantiomers using a chiral solvating agent.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample (L-, D-, or DL- form) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For chiral discrimination of the racemic mixture, add a stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra with 16-32 scans.

    • Acquire ¹³C NMR spectra with 1024-2048 scans.

    • Use standard pulse programs for both ¹H and ¹³C acquisitions.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals and assign peaks based on chemical shifts and coupling constants.

3.2 Infrared (IR) Spectroscopy

  • Objective: To identify the characteristic functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

3.3 Circular Dichroism (CD) Spectroscopy

  • Objective: To determine the chiroptical properties of the enantiomers and confirm the achiral nature of the racemic mixture.

  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation:

    • Prepare solutions of the L-, D-, and DL- forms in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 0.1 mg/mL.

    • Use a quartz cuvette with a path length of 1 mm.

  • Data Acquisition:

    • Scan the samples in the far-UV region (e.g., 190-250 nm).

    • Use a scanning speed of 50 nm/min and a bandwidth of 1 nm.

    • Record the spectrum of the solvent as a baseline and subtract it from the sample spectra.

  • Data Analysis: Plot molar ellipticity [θ] versus wavelength. Compare the spectra of the L- and D-enantiomers for mirror-image relationship and confirm the absence of a signal for the racemic mixture.

Visualization of Experimental Workflow

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_results Data Analysis and Comparison L_Sample L-Enantiomer NMR NMR Spectroscopy L_Sample->NMR IR IR Spectroscopy L_Sample->IR CD CD Spectroscopy L_Sample->CD D_Sample D-Enantiomer D_Sample->NMR D_Sample->IR D_Sample->CD DL_Sample DL-Racemate DL_Sample->NMR DL_Sample->IR DL_Sample->CD NMR_Results Identical Spectra (Achiral Solvent) NMR->NMR_Results IR_Results Identical Spectra IR->IR_Results CD_Results Mirror-Image Spectra (L vs. D) Null for DL CD->CD_Results

Caption: Workflow for the spectroscopic comparison of enantiomers and racemate.

Conclusion

The spectroscopic comparison of this compound and its enantiomers reveals key differences and similarities. While NMR and IR spectroscopy in achiral environments do not distinguish between the L-, D-, and DL-forms, they are essential for confirming the chemical structure. Circular Dichroism, on the other hand, is the definitive technique for differentiating the enantiomers, with the L- and D-forms exhibiting mirror-image spectra and the racemic mixture showing no signal. For NMR-based chiral discrimination, the use of a chiral solvating agent is necessary to induce diastereomeric interactions that result in observable spectral differences for the enantiomers within the racemic mixture. These spectroscopic methods, when used in concert, provide a comprehensive characterization of these chiral compounds, which is critical for their application in research and drug development.

References

Benchmarking Peptide Coupling Efficiency: A Comparative Guide for N-Cbz-DL-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of peptide bonds is a cornerstone of peptide synthesis, critical for the development of novel therapeutics and research tools. The choice of coupling reagent and strategy becomes particularly important when incorporating sterically hindered or protected amino acids, such as N-Cbz-DL-phenylalanine derivatives. This guide provides an objective comparison of common coupling methodologies for such challenging building blocks, supported by experimental data and detailed protocols.

Comparative Analysis of Coupling Reagents

The success of a peptide coupling reaction is typically evaluated based on three key metrics: reaction yield, product purity, and the degree of racemization. The following tables summarize the performance of various common coupling reagents when used for the incorporation of sterically demanding or protected amino acids, including N-Cbz-protected residues.

Coupling Reagent Class Examples Typical Yield (%) Racemization Potential Notes
Carbodiimides DCC, DIC60-85High (without additives)Cost-effective, but the formation of insoluble by-products (DCU) can complicate purification.[1] The use of additives like HOBt or Oxyma is crucial to suppress racemization.[1]
Phosphonium Salts BOP, PyBOP, PyAOP85-95Low to ModerateHighly effective, especially for sterically hindered amino acids and in cyclization reactions.[1] PyAOP is particularly useful for coupling N-methyl amino acids.[1]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMU90-99LowGenerally offer high coupling efficiency and low racemization.[2] HATU is renowned for its high reactivity. COMU is a safer alternative to HOBt/HOAt-based reagents, with comparable efficiency to HATU.[2]
Benzotriazole Activation N-(Cbz-α-aminoacyl) benzotriazoles85-95Very Low (<1%)This method has been shown to be highly efficient for coupling N-Cbz protected amino acids with minimal racemization.[3]

Table 1: General Performance of Coupling Reagent Classes with Sterically Hindered Amino Acids.

Specific Reagent Combination Amino Acid Type Yield (%) Purity (%) Racemization (%)
DIC/HOBtStandard Amino Acids>95>90<2
HBTU/DIPEASterically Hindered85-95>90<5
HATU/DIPEAN-Methyl Amino Acids>90>95<2
COMU/DIPEADifficult Couplings>95>95<1
N-AcylbenzotriazoleN-Cbz-Protected85-95>95<1

Table 2: Representative Performance Data for Specific Coupling Reagent Combinations. (Note: Actual performance can vary depending on the specific substrates and reaction conditions).

Experimental Protocols

To ensure reproducible and comparable results when benchmarking coupling efficiency, a standardized experimental protocol is essential. Below is a general protocol for a test coupling reaction in solid-phase peptide synthesis (SPPS).

Protocol: Benchmarking Coupling Efficiency in SPPS

1. Resin Preparation:

  • Start with a pre-loaded Wang or Rink Amide resin with a known substitution level (e.g., 0.5 mmol/g).

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc-Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

3. Test Coupling Reaction:

  • Activation: In a separate vial, dissolve the N-Cbz-DL-phenylalanine derivative (3 equivalents relative to resin loading), the coupling reagent (3 equivalents), and any additives (e.g., HOBt, 3 equivalents) in DMF. Add the activating agent (e.g., DIC, 3 equivalents) or base (e.g., DIPEA, 6 equivalents) and allow to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for a defined period (e.g., 2 hours).

4. Washing:

  • After the coupling reaction, drain the reaction solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and by-products.

5. Analysis:

  • Cleavage: Cleave a small sample of the resin-bound peptide using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Quantification: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the yield and purity of the desired product.

  • Racemization Analysis: The extent of racemization can be determined by chiral HPLC analysis or by enzymatic digestion followed by analysis of the resulting amino acids.

Visualizing the Workflow and Key Relationships

To better illustrate the experimental process and the factors influencing the outcome, the following diagrams are provided.

Experimental_Workflow Resin_Prep Resin Preparation (Swell in DMF) Fmoc_Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Peptide Coupling (Activated N-Cbz-Phe Derivative) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Cleavage Cleavage from Resin (TFA Cocktail) Washing_2->Cleavage Analysis Analysis (RP-HPLC, Chiral HPLC) Cleavage->Analysis

Caption: A generalized workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

Coupling_Factors Coupling_Efficiency Coupling Efficiency Yield Yield Coupling_Efficiency->Yield Purity Purity Coupling_Efficiency->Purity Racemization Racemization Coupling_Efficiency->Racemization Coupling_Reagent Coupling Reagent Coupling_Reagent->Coupling_Efficiency Solvent Solvent Solvent->Coupling_Efficiency Temperature Temperature Temperature->Coupling_Efficiency Steric_Hindrance Steric Hindrance Steric_Hindrance->Coupling_Efficiency Protecting_Group Protecting Group (e.g., Cbz) Protecting_Group->Coupling_Efficiency

Caption: Factors influencing the overall efficiency of a peptide coupling reaction.

Signaling Pathway Context: Neuropeptide Y Receptor Signaling

Peptides containing phenylalanine residues are integral to many biological processes. For instance, Neuropeptide Y (NPY), which has a C-terminal phenylalanine amide, is a crucial neurotransmitter involved in regulating appetite, stress, and circadian rhythms. Understanding the signaling pathways of such peptides provides context for the importance of their efficient and accurate synthesis.

NPY_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NPY Neuropeptide Y (contains Phe) Y_Receptor Y Receptor (GPCR) NPY->Y_Receptor Binds G_Protein G Protein (Gi/o) Y_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Appetite, Stress Response) CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of Neuropeptide Y (NPY) via a G-protein coupled receptor (GPCR).

References

Enantiomeric excess determination for T-Butyl N-cbz-DL-phenylalaninamide

Author: BenchChem Technical Support Team. Date: November 2025

An essential aspect of drug development and chemical research is the accurate determination of the enantiomeric excess (ee) of chiral molecules. This guide provides a comparative overview of methodologies for determining the enantiomeric excess of T-Butyl N-Cbz-DL-phenylalaninamide, a protected amino acid amide derivative. The primary techniques discussed are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, including methods involving chiral solvating agents and chiral derivatizing agents. This guide is intended for researchers, scientists, and professionals in drug development seeking to select the most appropriate analytical method for their needs.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound will depend on factors such as available instrumentation, sample throughput requirements, and the need for method development. Chiral HPLC is a powerful and widely used technique that often provides baseline separation of enantiomers. NMR-based methods offer a valuable alternative, particularly for rapid analysis and when HPLC method development proves challenging.

Method Principle Typical Stationary/Mobile Phase or Reagent Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).CSP: Polysaccharide-based (e.g., Daicel Chiralcel® OD-H, IA), Macrocyclic glycopeptides (e.g., Ristocetin A).[1][2] Mobile Phase: Typically normal phase (e.g., n-hexane/isopropanol).[1]High resolution and accuracy, well-established technique.Requires specialized and often expensive chiral columns, method development can be time-consuming.
NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes with a chiral solvating agent, leading to separate NMR signals for each enantiomer.α-(Nonafluoro-tert-butoxy)carboxylic acids derived from natural amino acids.[3]Rapid analysis, no derivatization required, minimal sample preparation.[3]Peak separation can be small, requiring high-field NMR; CSA may interfere with analyte signals.
NMR with Chiral Derivatizing Agents (CDAs) Covalent reaction of the analyte with a chiral derivatizing agent to form stable diastereomers with distinct NMR spectra.(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA, Marfey’s reagent).[4]Can produce large, easily quantifiable differences in chemical shifts; derivatized products can sometimes be separated by achiral chromatography.Derivatization reaction adds an extra step and requires a reactive functional group on the analyte; potential for kinetic resolution.

Experimental Protocols

Below are detailed experimental protocols for the determination of the enantiomeric excess of N-protected phenylalanine derivatives. While a specific protocol for this compound is not available in the cited literature, the following methods for structurally similar compounds can be readily adapted.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from the enantioseparation of t-butyl N-(diphenylmethylene)-phenylalaninates.[1]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Daicel Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: n-hexane/isopropanol (95:5 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers.

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This protocol is based on the use of α-amino acid-based chiral solvating agents.[3]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-α-(nonafluoro-tert-butoxy)isovaleric acid (derived from L-valine).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.2 equivalents of the CSA to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • Procedure:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal of the analyte (e.g., the α-proton or a proton on the t-butyl group) that shows splitting in the presence of the CSA.

    • Integrate the signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess from the integration values: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100.

Workflow for Enantiomeric Excess Determination

G cluster_sample Sample Preparation cluster_hplc Chiral HPLC Method cluster_nmr NMR Method (with CSA) racemic_sample This compound hplc_injection Inject into Chiral HPLC racemic_sample->hplc_injection nmr_prep Dissolve in CDCl3 + Chiral Solvating Agent racemic_sample->nmr_prep hplc_separation Separation on Chiral Stationary Phase hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Chromatogram with Two Peaks hplc_detection->hplc_data hplc_ee Calculate ee from Peak Areas hplc_data->hplc_ee nmr_acquisition Acquire 1H NMR Spectrum nmr_prep->nmr_acquisition nmr_data Spectrum with Split Signals nmr_acquisition->nmr_data nmr_ee Calculate ee from Signal Integrals nmr_data->nmr_ee

Caption: General workflow for ee determination.

Conclusion

References

Comparative Analysis of T-Butyl N-cbz-DL-phenylalaninamide: A Guide to Assessing Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of T-Butyl N-cbz-DL-phenylalaninamide, focusing on the assessment of its potential cross-reactivity. In the context of this N-protected amino acid amide, "cross-reactivity" can refer to two distinct phenomena: unintended reactivity or incorporation during chemical synthesis, and off-target interactions in biological systems. Due to a lack of direct published cross-reactivity studies for this specific molecule, this guide offers a framework for comparison with common alternatives and details experimental protocols to evaluate its specificity.

Physicochemical and Functional Comparison

N-protected amino acid amides are fundamental tools in peptide synthesis and drug discovery. The choice of protecting groups and other modifications dictates the compound's utility and potential for unintended interactions. This compound features a benzyloxycarbonyl (Cbz) protecting group on the amine, a tert-butyl group, and a C-terminal amide. These features are compared with common alternatives below.

Table 1: Comparison of N-Protected Phenylalanine Derivatives

FeatureThis compoundBoc-DL-phenylalaninamideFmoc-DL-phenylalaninamide
N-Terminal Protecting Group Cbz (Benzyloxycarbonyl)Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Cleavage Condition Strong acids (e.g., HBr/acetic acid), catalytic hydrogenolysisModerate to strong acids (e.g., TFA)Base (e.g., piperidine)
Orthogonality in SPPS *Limited use in modern solid-phase peptide synthesis (SPPS) due to harsh cleavage conditions.[1]Orthogonal to Fmoc chemistry.[2]Orthogonal to Boc chemistry.[1]
Potential for Side Reactions Catalytic hydrogenolysis can be incompatible with sulfur-containing amino acids.The tert-butyl cation generated during cleavage can lead to side products with tryptophan, cysteine, or methionine residues.[2]Aspartimide formation can occur with aspartic acid residues.[2]
Applications Primarily used in solution-phase peptide synthesis.[1]Widely used in solid-phase peptide synthesis.[3]The most common protecting group in solid-phase peptide synthesis.[3]

*Solid-Phase Peptide Synthesis

Assessing Cross-Reactivity in Biological Systems

If this compound is being investigated as a potential bioactive molecule, such as an enzyme inhibitor, assessing its cross-reactivity against other related proteins is crucial. This helps to determine the specificity of the compound and predict potential off-target effects.

Table 2: Hypothetical Cross-Reactivity Profile of an N-Protected Phenylalaninamide Derivative as an Enzyme Inhibitor

Target EnzymeIC₅₀ (µM)Fold Selectivity vs. Primary Target
Primary Target (e.g., Chymotrypsin) 1.5 -
Off-Target 1 (e.g., Trypsin)7550
Off-Target 2 (e.g., Elastase)> 200> 133
Off-Target 3 (e.g., Cathepsin G)2516.7

This table presents illustrative data. Actual values would need to be determined experimentally.

Experimental Protocols for Cross-Reactivity Assessment

Below are detailed methodologies for key experiments to assess the cross-reactivity of this compound.

Protocol for Assessing Specificity in Peptide Synthesis

This protocol determines the stability of the Cbz protecting group under conditions used for the removal of other common protecting groups (e.g., Boc and Fmoc), thus assessing its orthogonality and potential for unintended deprotection.

Experimental Workflow for Orthogonality Testing

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis prep1 Synthesize or procure T-Butyl N-cbz-DL-phenylalaninamide treat1 Incubate compound with cleavage cocktail A prep1->treat1 treat2 Incubate compound with cleavage cocktail B prep1->treat2 treat3 Incubate compound under standard Cbz cleavage conditions (e.g., HBr/AcOH) as a positive control prep1->treat3 prep2 Prepare cleavage cocktails: A) 20% Piperidine in DMF B) 50% TFA in DCM prep2->treat1 prep2->treat2 prep2->treat3 analysis1 Quench reactions treat1->analysis1 treat2->analysis1 treat3->analysis1 analysis2 Analyze samples by HPLC and LC-MS analysis1->analysis2 analysis3 Quantify percentage of deprotection analysis2->analysis3

Caption: Workflow for testing protecting group orthogonality.

Methodology:

  • Preparation:

    • Accurately weigh this compound into three separate reaction vessels.

    • Prepare the following cleavage reagents:

      • Fmoc removal conditions: 20% piperidine in dimethylformamide (DMF).

      • Boc removal conditions: 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

      • Cbz removal conditions (positive control): 33% HBr in acetic acid.

  • Treatment:

    • Add the respective cleavage reagents to the reaction vessels containing the compound.

    • Incubate the reactions at room temperature for a standard deprotection time (e.g., 30 minutes for TFA and HBr/AcOH, 10 minutes for piperidine).

  • Analysis:

    • Quench the reactions appropriately (e.g., by dilution and neutralization for the acidic reactions).

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to separate the protected and deprotected forms of the molecule.

    • Confirm the identity of the peaks using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the percentage of deprotection by comparing the peak areas of the starting material and the deprotected product. A high percentage of deprotection under Fmoc or Boc removal conditions would indicate poor orthogonality and high cross-reactivity in a synthetic context.

Protocol for In Vitro Enzyme Inhibition Assay to Determine Specificity

This protocol outlines a general method for testing the inhibitory activity of this compound against a panel of enzymes to assess its biological cross-reactivity.

Workflow for Enzyme Inhibition Profiling

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Acquisition and Analysis prep1 Prepare serial dilutions of This compound react1 Add compound dilutions to wells and pre-incubate with enzymes prep1->react1 prep2 Dispense primary target and off-target enzymes into a 96-well plate prep2->react1 react2 Initiate reaction by adding fluorogenic or chromogenic substrate react1->react2 acq1 Monitor signal (fluorescence or absorbance) over time react2->acq1 acq2 Calculate initial reaction velocities acq1->acq2 acq3 Plot velocity vs. compound concentration and determine IC50 values acq2->acq3

Caption: General workflow for assessing enzyme inhibitor specificity.

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for testing.

    • In a microplate, dispense the primary target enzyme and a panel of related off-target enzymes into separate wells.

  • Reaction:

    • Add the diluted compound to the wells containing the enzymes and pre-incubate for a defined period (e.g., 15 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding a suitable substrate that produces a detectable signal (e.g., a fluorogenic or chromogenic substrate).

  • Data Acquisition and Analysis:

    • Use a plate reader to measure the signal (fluorescence or absorbance) at regular intervals.

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value for each enzyme.

    • The selectivity is determined by comparing the IC₅₀ for the primary target with the IC₅₀ values for the off-target enzymes.[4]

By employing these comparative and experimental frameworks, researchers can effectively evaluate the cross-reactivity profile of this compound, enabling more informed decisions in its application for peptide synthesis or as a potential therapeutic agent.

References

A Comparative Guide to Validated Analytical Methods for T-Butyl N-cbz-DL-phenylalaninamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Methods

The choice of analytical method for quantifying T-Butyl N-cbz-DL-phenylalaninamide will depend on the specific requirements of the study, including sensitivity, selectivity, and throughput. Below is a summary of expected performance characteristics for HPLC-UV and UPLC-MS/MS methods, based on data from analogous compounds.

FeatureHPLC-UVUPLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.
Selectivity Moderate; relies on chromatographic resolution. Potential for interference from co-eluting compounds with similar UV absorbance.High; based on both retention time and specific mass-to-charge ratio transitions.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to high ng/mL range.High, often in the low ng/mL to pg/mL range.
Linearity Good, with a typical R² > 0.99 over a 2-3 order of magnitude concentration range.Excellent, with a typical R² > 0.99 over a 3-5 order of magnitude concentration range.
Precision (%RSD) Intraday and interday precision typically < 5%.Intraday and interday precision typically < 15% at the lower limit of quantification and < 10% at higher concentrations.
Throughput Moderate; typical run times are 15-30 minutes.High; typical run times are 5-15 minutes.
Matrix Effects Less susceptible to matrix effects compared to MS detection.Can be susceptible to ion suppression or enhancement from matrix components.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.

Experimental Protocols

The following are proposed experimental protocols for the quantification of this compound based on methods used for similar N-Cbz protected amino acid derivatives.

Method 1: HPLC-UV

This method is based on the HPLC analysis of N-Cbz-phenylalanine and related dipeptides.[1][2]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 254 nm or 220 nm.[2]

3. Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

Method 2: UPLC-MS/MS

This method is adapted from UPLC-MS/MS techniques used for the analysis of amino acids and dipeptides, which often provide higher sensitivity and selectivity.[3][4]

1. Sample Preparation:

  • Prepare samples by dissolving in an appropriate solvent (e.g., a mixture of acetonitrile and water).

  • A protein precipitation step (e.g., with acetonitrile) may be required for biological matrices, followed by centrifugation and filtration of the supernatant.

  • Dilute the sample to fall within the linear range of the assay.

2. UPLC Conditions:

  • Column: A suitable reverse-phase UPLC column (e.g., C18 or an amide stationary phase column, 2.1 mm x 100 mm, 1.7 µm particle size).[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]⁺ of this compound, and product ions would be determined by infusion and fragmentation of a standard solution.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

4. Data Analysis:

  • The concentration is determined using the peak area ratio of the analyte to an internal standard, plotted against a calibration curve.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the two proposed analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Sample Weighing & Dissolution B Filtration (0.45 µm) A->B C Injection into HPLC B->C D C18 Separation C->D E UV Detection (254 nm) D->E F Peak Integration E->F G Quantification via Calibration Curve F->G

Caption: Workflow for HPLC-UV analysis of this compound.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing A Sample Dissolution & Dilution B (Optional) Protein Precipitation A->B C Centrifugation & Filtration B->C D Injection into UPLC C->D E Chromatographic Separation D->E F ESI Ionization E->F G Tandem MS (MRM) Detection F->G H Peak Area Ratio Calculation G->H I Quantification H->I

Caption: Workflow for UPLC-MS/MS analysis of this compound.

References

Safety Operating Guide

Proper Disposal of T-Butyl N-cbz-DL-phenylalaninamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for T-Butyl N-cbz-DL-phenylalaninamide was not found. The following disposal procedures are based on the available safety data for structurally similar compounds, namely N-Cbz-L-Phenylalanine and N-Carbobenzoxy-DL-phenylalanine, and general principles of laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to comply with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on data for related compounds like N-benzyloxycarbonyl-DL-3-phenylalanine, this compound may cause skin and eye irritation and potential respiratory irritation.[1] Therefore, appropriate personal protective equipment should be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator (e.g., N95) is recommended.

II. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

III. Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, compatible, and properly sealed waste container.

    • The container must be clearly labeled with the chemical name ("this compound") and the appropriate hazard warnings (e.g., "Irritant").

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Waste Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with the necessary information about the waste stream.

IV. Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal or reuse.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone) at least three times.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.

  • Container Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste. Consult your EHS department for specific institutional policies.

V. Quantitative Data Summary

Since a specific SDS for this compound is unavailable, the following table summarizes relevant data from a closely related compound, N-Carbobenzoxy-DL-phenylalanine. This information should be used as a general guideline.

PropertyValueSource
CAS Number 3588-57-6PubChem CID 100081[1]
Molecular Formula C17H17NO4PubChem CID 100081[1]
Molecular Weight 299.32 g/mol PubChem CID 100081[1]
Hazard Statements H315, H319, H335PubChem CID 100081[1]
GHS Pictograms GHS07 (Exclamation Mark)ChemicalBook[4]
Signal Word WarningChemicalBook[4]
Storage Temperature Room Temperature, Sealed in DryChemicalBook[4]

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Handling T-Butyl N-cbz-DL-phenylalaninamide Waste AssessWaste Assess Waste Type Start->AssessWaste SolidWaste Solid Waste (Unused Reagent, Contaminated Labware) AssessWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsate) AssessWaste->LiquidWaste Liquid CollectSolid Collect in Labeled, Sealed Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled, Sealed Container LiquidWaste->CollectLiquid StoreWaste Store in Designated Hazardous Waste Area CollectSolid->StoreWaste CollectLiquid->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS

Caption: Decision-making workflow for the disposal of this compound.

References

Personal protective equipment for handling T-Butyl N-cbz-DL-phenylalaninamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of T-Butyl N-cbz-DL-phenylalaninamide. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound in a solid form, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles should be worn to protect eyes from dust particles.[1]
Hand Protection Nitrile GlovesPowder-free nitrile gloves are recommended to avoid contamination and skin contact.[2] Double gloving may be considered for added protection.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.[1][3]
Respiratory Protection N95 Respirator or equivalentUse a NIOSH-approved respirator to prevent inhalation of fine dust particles, especially when handling larger quantities or when dust generation is likely.[2]

Operational Plan: Step-by-Step Handling Procedure

Following a structured workflow is essential for minimizing risks during the handling of this compound.

  • Preparation :

    • Ensure all necessary PPE is readily available and in good condition.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

    • Have a spill kit readily accessible.

  • Handling the Compound :

    • Carefully open the container to avoid creating airborne dust.

    • Use a spatula or other appropriate tool to transfer the desired amount of the solid.

    • Avoid direct contact with the chemical.[5]

    • Keep the container tightly closed when not in use.[6]

  • Post-Handling :

    • Thoroughly clean the work area after handling is complete.

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling A Don PPE B Prepare Workspace (Fume Hood) C Ready Spill Kit D Open Container Carefully C->D E Weigh/Transfer Compound D->E F Close Container E->F G Clean Workspace F->G H Dispose of Contaminated PPE G->H I Wash Hands H->I

Caption: Workflow for safely handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

Waste Characterization:

Solid Waste Disposal:

  • Collection :

    • Collect excess solid this compound and any contaminated materials (e.g., weighing paper, contaminated paper towels) in a designated, leak-proof, and clearly labeled waste container.[8]

    • The label should include the chemical name and any known hazards.

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed except when adding waste.

  • Disposal :

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[10]

    • Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's EHS guidelines for non-hazardous materials.[11]

Empty Container Disposal:

  • Thoroughly rinse empty containers with a suitable solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • Once triple-rinsed, the empty container can often be disposed of in the regular trash after defacing the label.[4] Always confirm this procedure with your institution's EHS office.

Disposal_Plan cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal Solid_Waste Excess Solid & Contaminated Materials Container Labeled Waste Container Solid_Waste->Container Storage_Area Designated Satellite Accumulation Area Container->Storage_Area EHS EHS/Licensed Contractor PICKUP Storage_Area->EHS

Caption: Logical flow for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.